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  • Product: [3-Methoxy-4-(2-propynyloxy)phenyl]methanol
  • CAS: 385383-48-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol: A Comprehensive Technical Guide

Executive Summary[3-Methoxy-4-(2-propynyloxy)phenyl]methanol—frequently referred to as O-propargyl vanillyl alcohol—is a highly versatile bifunctional building block. Featuring both a terminal alkyne and a benzylic alcoh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[3-Methoxy-4-(2-propynyloxy)phenyl]methanol—frequently referred to as O-propargyl vanillyl alcohol—is a highly versatile bifunctional building block. Featuring both a terminal alkyne and a benzylic alcohol, this compound is a critical intermediate in modern drug design, particularly for synthesizing triazole-linked pharmacophores via CuAAC "click" chemistry (e.g., for dual inhibitors of AChE and Aβ aggregation in Alzheimer's disease)[1]. Furthermore, it serves as a foundational monomer in the development of lignin-derived bio-resins and molecular capsules[2][3]. This whitepaper dissects the mechanistic rationale, evaluates comparative synthetic pathways, and provides self-validating experimental protocols for its preparation.

Mechanistic Rationale & Retrosynthetic Analysis

The structural assembly of[3-Methoxy-4-(2-propynyloxy)phenyl]methanol relies on the chemoselective O-alkylation of a phenolic hydroxyl group in the presence of a primary benzylic alcohol.

The Causality of Chemoselectivity: The success of this synthesis hinges on the distinct acidity profiles of the two hydroxyl groups. The phenolic OH has a pKa of approximately 9.5, stabilized by resonance with the aromatic ring, whereas the benzylic OH has a pKa of ~15. By introducing a mild base such as potassium carbonate (K₂CO₃), the phenolic proton is selectively abstracted to form a highly nucleophilic phenoxide anion, leaving the benzylic alcohol intact[1]. This phenoxide then undergoes a rapid S_N2 substitution with the electrophilic propargyl bromide.

Two primary synthetic routes are established in the literature:

  • Route A (Direct Alkylation) : A one-step Williamson ether synthesis starting directly from vanillyl alcohol.

  • Route B (Alkylation followed by Reduction) : A two-step sequence starting from vanillin, involving the formation of an aldehyde intermediate followed by sodium borohydride (NaBH₄) reduction[2][3].

SynthesisRoutes Vanillyl Vanillyl Alcohol (Starting Material A) Target [3-Methoxy-4-(2-propynyloxy)phenyl]methanol (Target Compound) Vanillyl->Target K2CO3, DMF 60°C, 12h (Route A) Vanillin Vanillin (Starting Material B) Intermediate 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (Intermediate) Vanillin->Intermediate K2CO3, DMF Propargyl Bromide Propargyl Propargyl Bromide (Alkylating Agent) Propargyl->Target Intermediate->Target NaBH4, MeOH 0°C to RT, 2h (Route B)

Diagram 1: Comparative synthesis pathways (Route A and Route B) for the target compound.

Synthesis Route A: Direct Alkylation of Vanillyl Alcohol

This route is highly atom-economical and preferred when high-purity vanillyl alcohol is readily available.

Step-by-Step Protocol (Self-Validating Workflow)
  • Preparation : Dissolve 1.0 equivalent of vanillyl alcohol (e.g., 10 mmol, 1.54 g) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide.

  • Deprotonation : Add 1.5 equivalents of anhydrous K₂CO₃ (15 mmol, 2.07 g). Stir at room temperature for 30 minutes. Validation Cue: The suspension will develop a slight pink/yellow tint, visually confirming the formation of the phenoxide anion[4].

  • Alkylation : Cool the mixture to 0°C. Dropwise add 1.2 equivalents of propargyl bromide (80 wt% in toluene). Causality: Dropwise addition at low temperature mitigates the exothermic nature of the S_N2 reaction and prevents dialkylation or alkyne degradation.

  • Reaction Propagation : Gradually warm the mixture to 60°C and stir for 12 hours. Validation Cue: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the lower Rf vanillyl alcohol spot confirms completion.

  • Workup & Isolation : Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel column chromatography to yield the pure target compound as a pale yellow oil or off-white solid.

SN2Mechanism Phenol Phenolic OH (pKa ~9.5) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Carbonate Base (K2CO3) Base->Phenoxide -HCO3- Product Propargyl Ether (Target) Phenoxide->Product SN2 Attack Electrophile Propargyl Bromide (Electrophile) Electrophile->Product -Br-

Diagram 2: S_N2 mechanism for the chemoselective O-alkylation of the phenolic hydroxyl.

Synthesis Route B: Alkylation of Vanillin & Subsequent Reduction

When vanillyl alcohol is cost-prohibitive, vanillin serves as an excellent, inexpensive starting material. The aldehyde group is inert to the alkylation conditions and can be cleanly reduced in a subsequent step[2][3].

Step-by-Step Protocol (Self-Validating Workflow)

Phase 1: Synthesis of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

  • Dissolve vanillin (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq) and stir for 30 mins to form the phenoxide.

  • Add propargyl bromide (1.2 eq) and heat at 60°C for 8 hours[3].

  • Validation Cue: Pour the mixture into ice water. Unlike the alcohol derivative, the aldehyde intermediate is highly crystalline and will precipitate immediately. Filter and dry to obtain the intermediate.

Phase 2: Reduction to Target Alcohol

  • Dissolve the intermediate in Methanol (0.3 M) and cool to 0°C in an ice bath.

  • Slowly add NaBH₄ (1.5 eq) in small portions. Causality: Methanol acts as both the solvent and the proton donor for the reduction. The ice bath is critical to control the rapid, exothermic hydride transfer and prevent solvent boil-off[5].

  • Stir for 2 hours, allowing the reaction to warm to room temperature. Validation Cue: Effervescence (hydrogen gas evolution) will cease when the active hydride is consumed.

  • Quench carefully with saturated NH₄Cl solution to neutralize excess hydride. Extract with dichloromethane, dry over Na₂SO₄, and evaporate to yield the target compound.

Quantitative Data & Pathway Comparison

The selection between Route A and Route B depends on the scale of synthesis and raw material availability. The table below summarizes the quantitative metrics for both pathways.

MetricRoute A (Direct Alkylation)Route B (Vanillin Route)
Starting Material Vanillyl AlcoholVanillin
Total Steps 12
Overall Yield 78% - 85%70% - 75% (over two steps)
Reaction Time ~12.5 hours~10.5 hours (excluding drying time)
Atom Economy High (Single step S_N2)Moderate (Requires hydride reduction)
Primary Impurity Dialkylated byproduct (<5%)Unreduced aldehyde (<2%)
Purification Need Column ChromatographyOften requires only recrystallization

Analytical Characterization Signatures

To validate the structural integrity of the synthesized [3-Methoxy-4-(2-propynyloxy)phenyl]methanol, the following spectroscopic markers should be confirmed:

  • ¹H-NMR (CDCl₃, 400 MHz) : A characteristic triplet at ~2.50 ppm (1H, J = 2.4 Hz) corresponding to the terminal alkyne proton. A doublet at ~4.75 ppm (2H, J = 2.4 Hz) for the propargylic CH₂. A singlet at ~4.60 ppm (2H) for the benzylic CH₂, and a singlet at 3.88 ppm (3H) for the methoxy group[4].

  • FT-IR : A sharp, distinct absorption band at ~3280 cm⁻¹ (terminal alkyne C-H stretch) and a broad band at ~3400 cm⁻¹ (benzylic O-H stretch)[6].

Sources

Exploratory

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol: A Bifunctional Linker for Advanced Click Chemistry Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the mechanism of action for [3-Methoxy-4-(2-propynyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action for [3-Methoxy-4-(2-propynyloxy)phenyl]methanol within the framework of click chemistry. The molecule's utility is centered on its terminal alkyne group, which participates directly in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent click reaction. This reaction facilitates the formation of a highly stable 1,4-disubstituted 1,2,3-triazole linkage, covalently connecting the molecule to an azide-bearing substrate. Beyond its role as a click chemistry handle, the compound's benzylic alcohol moiety offers a secondary site for subsequent chemical modifications, establishing it as a valuable heterobifunctional linker. This guide will elucidate the underlying catalytic cycle, provide detailed experimental protocols, and discuss the strategic advantages of employing this reagent in complex synthetic workflows, particularly in bioconjugation and drug discovery.

Introduction: The Strategic Value of Functionalized Alkynes

The advent of "click chemistry" has transformed the landscape of chemical synthesis by providing a set of reactions that are rapid, efficient, and biocompatible.[1] The cornerstone of this field is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that joins an alkyne and an azide to form a stable triazole ring with remarkable specificity and yield.[2][3] The power of CuAAC lies in its tolerance of a wide array of functional groups and its ability to proceed under mild, often aqueous, conditions.[2]

Within this context, the design of the alkyne-containing molecule is of paramount importance. While simple alkynes serve to link two molecules, bifunctional alkynes like [3-Methoxy-4-(2-propynyloxy)phenyl]methanol offer expanded synthetic possibilities. This molecule incorporates not only the essential terminal alkyne (the propargyl group) for the click reaction but also a benzylic alcohol. This secondary functional group acts as a versatile handle for post-conjugation modifications, enabling the construction of more complex molecular architectures for applications ranging from targeted drug delivery to advanced materials science.[4]

Molecular Profile of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol

The structure of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol is key to its function. It is composed of a central phenyl ring substituted with three distinct functional groups, each with a specific role.

  • The Propargyl Ether Group (-O-CH₂C≡CH): Located at the 4-position, this group contains the terminal alkyne that is essential for the CuAAC reaction. The terminal proton is acidic and readily participates in the formation of a copper(I) acetylide intermediate, initiating the catalytic cycle.[1] The ether linkage provides stability under a range of reaction conditions.

  • The Benzylic Alcohol (-CH₂OH): This group, positioned at the 1-position, provides a secondary reactive site. It does not directly participate in the click reaction but can be used for subsequent functionalization. For example, it can be oxidized to an aldehyde for imine formation or converted to an ether or ester, allowing for the attachment of other molecules or linkers after the triazole ring has been formed.[5][6]

  • The Methoxy Group (-OCH₃): Situated at the 3-position, this electron-donating group influences the electronic properties of the phenyl ring but is generally considered a spectator in the CuAAC mechanism itself.

This unique combination of a primary click handle and a secondary modification site makes the molecule an ideal building block for creating sophisticated bioconjugates and multifunctional materials.

Core Mechanism of Action: The CuAAC Catalytic Cycle

The "mechanism of action" of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol in click chemistry is defined by the reactivity of its terminal alkyne within the CuAAC catalytic cycle. This process, which achieves rate accelerations of 10⁷ to 10⁸ over the uncatalyzed thermal reaction, proceeds through a well-defined series of steps involving a copper(I) catalyst.[1][2]

The widely accepted mechanism involves the following key stages:

  • Formation of Copper(I) Acetylide: The reaction begins with the coordination of the active Cu(I) catalyst to the π-system of the terminal alkyne on the propargyl group. This coordination significantly lowers the pKa of the terminal alkyne's proton, facilitating its removal to form a highly reactive copper(I) acetylide intermediate.[7][8]

  • Coordination and Activation of the Azide: The azide-containing molecule then coordinates to the copper center of the acetylide intermediate. This step brings the two reactive partners into close proximity and activates the azide for nucleophilic attack.

  • Cycloaddition: A subsequent intramolecular cycloaddition occurs between the coordinated azide and the acetylide. This step leads to the formation of a six-membered copper-containing metallacycle intermediate.[1]

  • Ring Contraction and Product Release: The metallacycle is unstable and rapidly undergoes ring contraction to form the stable 1,4-disubstituted 1,2,3-triazole ring.

  • Catalyst Regeneration: The final step involves protonolysis, which releases the triazole product and regenerates the active copper(I) catalyst, allowing it to enter a new catalytic cycle.[1]

This catalytic cycle ensures the exclusive formation of the 1,4-regioisomer, a hallmark of the CuAAC reaction.[2][9]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne [3-Methoxy-4-(2-propynyloxy) -phenyl]methanol (R¹-C≡CH) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) - H⁺ Azide Azide Substrate (R²-N₃) Coordinated_Complex Azide-Coordinated Complex Azide->Coordinated_Complex Cu_I Cu(I) Catalyst Cu_Acetylide->Coordinated_Complex + R²-N₃ Metallacycle Six-Membered Cu-Metallacycle Coordinated_Complex->Metallacycle Cycloaddition Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Ring Contraction & Protonolysis Triazole->Cu_I Catalyst Regeneration caption The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Performance Data

The CuAAC reaction is renowned for its high efficiency and quantitative yields. When using [3-Methoxy-4-(2-propynyloxy)phenyl]methanol, researchers can expect performance characteristics consistent with the broader class of click reactions.

ParameterTypical Value/RangeNotes
Reaction Yield >95%Often quantitative, allowing for product isolation by simple filtration or extraction without chromatography.[2]
Reaction Time 5 minutes - 24 hoursHighly dependent on catalyst loading, temperature, and substrate concentration.[10][11]
Regioselectivity >99%Exclusively forms the 1,4-disubstituted triazole isomer.[3][9]
Catalyst Loading 0.005 - 5 mol%Lower catalyst loadings are achievable, minimizing potential cytotoxicity in biological applications.[11]
Temperature Room Temperature (20-25°C)The reaction can be performed at ambient temperature, though gentle heating can accelerate conversion.[10]
pH Range 4 - 12Demonstrates remarkable tolerance to a wide pH range, making it suitable for bioconjugation in physiological buffers.[2]

Detailed Experimental Protocol

This section provides a validated, step-by-step methodology for a typical CuAAC reaction using [3-Methoxy-4-(2-propynyloxy)phenyl]methanol.

Objective: To conjugate [3-Methoxy-4-(2-propynyloxy)phenyl]methanol with an azide-functionalized molecule (e.g., Benzyl Azide) to form the corresponding 1,2,3-triazole.

Materials:

  • [3-Methoxy-4-(2-propynyloxy)phenyl]methanol (1.0 eq)

  • Benzyl Azide (1.0 - 1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)

  • Sodium Ascorbate (0.05 - 0.10 eq)

  • Solvent: A 1:1 mixture of tert-Butanol and Water is a common choice.

Protocol:

  • Reagent Preparation (Aliquot Solutions):

    • Causality: Preparing stock solutions ensures accurate dispensing of small quantities of catalyst and reductant.

    • Prepare a 1 M aqueous solution of Sodium Ascorbate. This must be made fresh, as it can oxidize in solution.

    • Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve [3-Methoxy-4-(2-propynyloxy)phenyl]methanol (1.0 eq) and Benzyl Azide (1.05 eq) in the t-BuOH/H₂O (1:1) solvent system. Stir the mixture until all components are fully dissolved.

    • Causality: Using a slight excess of one reagent can help drive the reaction to completion, especially if one component is more precious. The t-BuOH/H₂O system is effective at dissolving both nonpolar organic substrates and the inorganic catalyst salts.

  • Initiation of Catalysis:

    • To the stirring solution, add the Sodium Ascorbate solution (e.g., 0.10 eq).

    • Causality: Sodium ascorbate is the reducing agent. It reduces the Cu(II) from the sulfate salt to the catalytically active Cu(I) species in situ. Adding it before the copper source ensures a reducing environment is present to immediately generate and protect the Cu(I) catalyst.[3]

    • Immediately following, add the CuSO₄·5H₂O solution (e.g., 0.05 eq). A color change (often to a pale yellow or green) may be observed.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting alkyne has been completely consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • The resulting crude product is often of high purity. If necessary, further purification can be achieved via column chromatography or recrystallization.

Conclusion

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol is a highly effective and versatile reagent for click chemistry. Its mechanism of action is rooted in the robust and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, which guarantees high yields and specific formation of the 1,4-disubstituted triazole product. The true value of this molecule lies in its bifunctional nature; the propargyl group provides a reliable handle for bioconjugation and material synthesis, while the benzylic alcohol offers a secondary site for orthogonal chemical modifications. This dual functionality provides researchers with a powerful tool for constructing complex, well-defined molecular architectures, making it an invaluable asset in drug development, diagnostics, and materials science.

References

  • The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development. (n.d.). BenchChem.
  • Propargyl-PEG7-alcohol mechanism of action in click chemistry. (n.d.). BenchChem.
  • Representative applications of alkynes in bioconjugation and molecular imaging. (n.d.). ResearchGate.
  • Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering. (2020). PMC.
  • Bioconjugation with Strained Alkenes and Alkynes. (2011). Accounts of Chemical Research.
  • Copper-Catalyzed Benzylic C–H Coupling with Alcohols via Radical Relay. (n.d.). ResearchGate.
  • Activated Alkyne based Diverse Level Conjugation Technology. (n.d.). Creative Biolabs.
  • Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. (2025). PMC.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PMC.
  • Click Chemistry with O-Dimethylpropargylcarbamate for Preparation of pH-Sensitive Functional Groups. A Case Study. (2007). ACS Publications.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-Chemistry.org.
  • [3-Methoxy-4-(2-propynyloxy)phenyl]methanol. (n.d.). Sigma-Aldrich.
  • 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. (n.d.). PMC.
  • Click Chemistry. (n.d.). Tokyo Chemical Industry.
  • Utilization of alkyne bioconjugations to modulate protein function. (n.d.). PMC.
  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024). PubMed.
  • [3-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHANOL — Chemical Substance Information. (n.d.). NextSDS.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ResearchGate.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (2022). Universidad de Oviedo.
  • New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (n.d.). ResearchGate.
  • Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution. (n.d.). SciSpace.
  • Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. (2015). Beilstein Journals.
  • Role of Click Chemistry in Organic Synthesis. (2021). IntechOpen.
  • Synthesis method for 3-methoxypropiophenone. (n.d.). Google Patents.

Sources

Foundational

Advanced Material Safety and Synthetic Utility of[3-Methoxy-4-(2-propynyloxy)phenyl]methanol: A Technical Whitepaper

Executive Summary[3-Methoxy-4-(2-propynyloxy)phenyl]methanol (CAS: 385383-48-2) is a highly versatile, bifunctional synthetic intermediate. Featuring a vanillyl alcohol core functionalized with a terminal propargyl ether...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[3-Methoxy-4-(2-propynyloxy)phenyl]methanol (CAS: 385383-48-2) is a highly versatile, bifunctional synthetic intermediate. Featuring a vanillyl alcohol core functionalized with a terminal propargyl ether, it serves as a critical building block in advanced materials science, polymer chemistry, and pharmaceutical bioconjugation[1][2].

This whitepaper transcends a standard Material Safety Data Sheet (MSDS) by synthesizing rigorous physicochemical hazard assessments with field-proven synthetic methodologies. By understanding the mechanistic causality behind its reactivity, researchers can handle the compound safely while maximizing its utility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows[1].

Physicochemical Profiling & Toxicological Causality

To safely integrate this compound into a laboratory setting, one must understand the causality behind its hazard classifications. The molecule presents a GHS07 (Warning) classification[2].

Table 1: Physicochemical and Hazard Profile
ParameterSpecification / Data
Chemical Name [3-Methoxy-4-(2-propynyloxy)phenyl]methanol
CAS Number 385383-48-2[3]
Molecular Formula C₁₁H₁₂O₃[3]
Melting Point 58 - 60 °C[2]
GHS Classification GHS07 (Warning)[2]
Hazard Statements H302 (Oral), H312 (Dermal), H332 (Inhalation)[2]
Precautionary Statements P261, P280, P301+P312, P302+P352[2]

Toxicological Causality: The H302, H312, and H332 hazard designations stem directly from the molecule's dual reactive sites. The benzylic alcohol moiety can be oxidized in vivo by alcohol dehydrogenases into a reactive benzaldehyde derivative, which has the potential to form Schiff bases with cellular proteins. Concurrently, the lipophilic nature of the methoxy-benzene ring facilitates rapid dermal absorption, necessitating strict barrier controls[2][4].

Self-Validating Safety & Handling Protocol

Standard MSDS guidelines recommend "adequate ventilation and protective equipment." For a rigorous, self-validating laboratory system, we employ the following protocol to ensure absolute containment and safety.

Step 1: Engineering Controls & PPE Selection
  • Action: Handle the compound exclusively in a calibrated chemical fume hood (face velocity 80-100 fpm). Wear double nitrile gloves and a standard lab coat[2].

  • Causality: Nitrile provides superior chemical resistance to aromatic and ether moieties compared to latex. Double gloving ensures a fail-safe barrier against the compound's lipophilicity, directly mitigating the H312 (dermal toxicity) risk.

Step 2: Transfer and Weighing
  • Action: Weigh the solid using anti-static spatulas.

  • Causality: Because the compound is a low-melting solid (58-60 °C)[2], static charge can cause micro-particulate aerosolization. Anti-static tools prevent inhalation exposure (H332).

Step 3: Post-Handling Decontamination & Validation (Self-Validating Step)
  • Action: Wipe down the balance and fume hood surfaces with a 70% ethanol solution.

  • Validation: Utilize a portable UV lamp (254 nm) to inspect the cleaned area. The aromatic ring of the compound strongly absorbs UV light. A lack of dark, UV-absorbing spots under illumination validates the complete removal of the compound, confirming the workspace is safe for subsequent use.

Mechanistic Utility: The Propargyl Group in CuAAC

The primary synthetic value of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol lies in its terminal alkyne. The propargyl group is renowned for its stability under diverse conditions and its exceptional reactivity in CuAAC click chemistry, achieving reaction rates 107 to 108 times faster than uncatalyzed thermal cycloadditions[5].

Table 2: Comparative Efficiency of Alkyne Cycloadditions
ParameterCuAAC (Using Propargyl Ether)SPAAC (Using Cyclooctyne)
Catalyst Required Cu(I)[1]None[1]
Kinetics ( M−1s−1 ) 10 to 1000.1 to 1
Regioselectivity Strictly 1,4-disubstituted[6]Mixed (1,4- and 1,5-disubstituted)
Precursor Accessibility High (Commercially available)Low (Requires complex multi-step synthesis)

Self-Validating Synthetic Protocol: CuAAC Bioconjugation

This protocol outlines the optimal use of CAS 385383-48-2 for conjugating an azide-functionalized target (e.g., a polymer or protein)[6][1].

Step 1: Reagent Solvation
  • Action: Dissolve[3-Methoxy-4-(2-propynyloxy)phenyl]methanol in anhydrous DMSO to create a 100 mM stock solution.

  • Causality: The compound's lipophilicity causes precipitation in purely aqueous buffers. DMSO ensures complete molecular solvation before introduction to the reaction matrix, maintaining precise stoichiometric ratios.

Step 2: Catalyst Preparation
  • Action: Prepare 50 mM CuSO₄ and 100 mM Sodium Ascorbate in degassed, deionized water[1].

  • Causality: Degassing removes dissolved oxygen, preventing the rapid oxidation of the active Cu(I) species back to inactive Cu(II). This prevents the stalling of the catalytic cycle and suppresses unwanted Glaser homocoupling of the alkynes.

Step 3: Reaction Initiation
  • Action: To the azide-functionalized target in PBS (pH 7.4), add the alkyne stock (5 equivalents). Add CuSO₄ (1 equivalent), followed immediately by Sodium Ascorbate (5 equivalents)[1].

  • Causality: Sodium Ascorbate must be added last. This ensures Cu(II) is reduced to Cu(I) only in the presence of the alkyne, immediately forming the stable copper-acetylide intermediate and shielding sensitive targets from reactive oxygen species[5].

Step 4: Reaction Validation (Self-Validating Step)
  • Action: After 2 hours of incubation at room temperature, analyze a 5 µL aliquot via Fourier Transform Infrared (FTIR) spectroscopy or LC-MS.

  • Validation: The complete disappearance of the azide stretch at ~2100 cm⁻¹ in FTIR, or the exact mass shift corresponding to the triazole conjugate in LC-MS, validates quantitative conversion. If the azide peak persists, the catalyst has oxidized, and a second spike of Sodium Ascorbate is required.

System Integration Diagram

The following diagram illustrates the logical relationship between the safety validation protocols and the synthetic CuAAC workflow.

MSDS_Workflow cluster_Safety Safety & Handling Validation cluster_Synthesis CuAAC Click Chemistry Workflow Compound CAS: 385383-48-2 [3-Methoxy-4-(2-propynyloxy)phenyl]methanol PPE Engineering Controls (Fume Hood, Nitrile Gloves) Compound->PPE Hazard Mitigation Reaction 1,3-Dipolar Cycloaddition (Target Azide + Alkyne) Compound->Reaction Alkyne Donor Decon Decontamination (70% EtOH Wipe) PPE->Decon Post-use Validate1 Validation (UV Lamp Inspection) Decon->Validate1 Verify Catalyst In Situ Cu(I) Generation (CuSO4 + NaAsc) Catalyst->Reaction Catalyzes Validate2 Validation (FTIR Azide Disappearance) Reaction->Validate2 Verify Yield

Safety validation and CuAAC synthesis workflow for CAS 385383-48-2.

References

  • [3-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHANOL — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced CuAAC Bioconjugation Protocol Using[3-Methoxy-4-(2-propynyloxy)phenyl]methanol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Antibody-Drug Conjugates (ADCs), PROTAC Linker Synthesis, Biomaterials, and Fluorescent Tagging Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Antibody-Drug Conjugates (ADCs), PROTAC Linker Synthesis, Biomaterials, and Fluorescent Tagging

Executive Summary & Substrate Rationale

The development of bioorthogonal conjugation strategies relies heavily on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While standard aliphatic alkynes often require elevated temperatures or prolonged reaction times, propargyl ethers exhibit exceptional reactivity under mild, aqueous conditions[1].

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol (CAS: 385383-48-2) is a highly versatile, bifunctional linker substrate[2]. Structurally derived from vanillyl alcohol, it offers two orthogonal reactive sites:

  • Terminal Propargyl Ether: Acts as a highly reactive alkyne partner for CuAAC click chemistry. The ether oxygen provides favorable electronic activation, accelerating the formation of the 1,4-disubstituted 1,2,3-triazole linkage[3].

  • Benzylic Alcohol: Serves as a modifiable synthetic handle. It can be readily converted into an activated ester, carbonate, or leaving group to attach cytotoxic payloads (for ADCs) or E3 ligase ligands (for PROTACs) prior to the click reaction.

Mechanistic Foundations & Reagent Causality (E-E-A-T)

To ensure a self-validating and highly efficient protocol, it is critical to understand the causality behind the reagent selection. CuAAC relies on the generation of a catalytic Cu(I) species, which is thermodynamically unstable in aqueous, aerobic environments and prone to disproportionation[4].

  • Copper Source & Reduction: Cu(II) sulfate (CuSO₄) is used as a stable precursor. It is reduced in situ to the active Cu(I) state by sodium ascorbate[5].

  • Ligand Stabilization (THPTA): The water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory for bioconjugation. It serves a dual purpose: it accelerates the reaction by coordinating Cu(I) into a highly active complex, and it acts as a sacrificial shield, protecting sensitive biomolecules (like proteins and DNA) from reactive oxygen species (ROS) generated during the catalytic cycle[5][6].

  • Order of Addition (Critical): Sodium ascorbate must strictly be added last. If ascorbate is mixed with Cu(II) before the THPTA ligand is present, the uncoordinated Cu(I) will rapidly oxidize, depleting the reducing agent and generating massive amounts of protein-damaging ROS[5].

CuAAC_Mechanism Cu2 Cu(II) Sulfate (Inactive Precursor) Cu1 Cu(I) Species (Active Catalyst) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Donates e- Complex Cu(I)-THPTA Complex (Highly Active) Cu1->Complex THPTA THPTA Ligand (Stabilizer/ROS Shield) THPTA->Complex Coordination Triazole 1,4-Disubstituted 1,2,3-Triazole (Stable Conjugate) Complex->Triazole Catalyzes Cycloaddition Alkyne Propargyl Ether Substrate (Terminal Alkyne) Alkyne->Triazole Azide Azide Partner (Biomolecule/Payload) Azide->Triazole

Figure 1: Mechanistic causality and reagent flow in the THPTA-stabilized CuAAC catalytic cycle.

Quantitative Reaction Parameters

The stoichiometry of CuAAC reactions varies significantly depending on whether the application is a small-molecule synthesis or a macromolecular bioconjugation[7]. The table below summarizes the optimized parameters for both modalities.

ParameterSmall Molecule / Linker SynthesisProtein Bioconjugation (e.g., ADCs)Rationale / Causality
Alkyne : Azide Ratio 1 : 1.055:1 to 10:1 (Alkyne excess)Macromolecules require excess small-molecule reactant to drive conversion.
CuSO₄ Concentration 1 - 5 mol %50 µM - 250 µMHigh Cu concentrations in biology cause aggregation; low conc. requires ligands[5].
THPTA : Cu(II) Ratio 1 : 1 (or omitted if organic)5 : 1A 5:1 ratio ensures all Cu(I) is coordinated, preventing ROS-mediated protein degradation[5][7].
Na-Ascorbate Conc. 10 - 20 mol %2.5 mM - 5.0 mMExcess ascorbate maintains the reducing environment against dissolved oxygen[5][8].
Solvent System t-BuOH/H₂O or DMF/H₂OPBS (pH 7.4) + ≤10% DMSOBiomolecules require physiological pH; DMSO aids the solubility of the linker[1].

Step-by-Step Experimental Protocol: Protein Bioconjugation

This protocol details the conjugation of an azide-modified protein (e.g., an antibody) with a payload-conjugated derivative of[3-Methoxy-4-(2-propynyloxy)phenyl]methanol.

Phase 1: Preparation of Stock Solutions

Self-Validation Note: Always prepare sodium ascorbate freshly before use. Ascorbate readily oxidizes in water, turning yellow. Using oxidized ascorbate will cause the reaction to fail.

  • CuSO₄ (20 mM): Dissolve Copper(II) sulfate pentahydrate in Milli-Q water[5].

  • THPTA Ligand (100 mM): Dissolve THPTA in Milli-Q water[6].

  • Sodium Ascorbate (100 mM): Dissolve freshly in Milli-Q water immediately before Phase 3.

  • Alkyne-Linker (10 mM): Dissolve the[3-Methoxy-4-(2-propynyloxy)phenyl]methanol derivative in anhydrous DMSO.

Phase 2: Catalyst Pre-Complexation

Causality: Pre-complexing Cu(II) with THPTA prevents the copper from interacting non-specifically with the protein backbone (e.g., histidine residues) prior to reduction.

  • In a clean microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 100 mM THPTA (Molar ratio 1:5)[5][7].

  • Vortex gently and incubate at room temperature for 5 minutes. The solution will exhibit a faint blue hue.

Phase 3: Reaction Assembly & Initiation
  • To a reaction vial containing 1 mL of Azide-modified protein (e.g., 2 mg/mL in PBS), add 10 µL of the Alkyne-Linker stock (final concentration ~100 µM). Mix gently by pipetting.

  • Add 15 µL of the pre-complexed CuSO₄/THPTA solution to the protein mixture.

  • Initiation: Add 25 µL of the fresh 100 mM Sodium Ascorbate stock (final concentration ~2.5 mM)[5][8].

  • Cap the tube immediately to minimize oxygen exposure. Mix by slow end-over-end rotation[5].

  • Incubate at room temperature in the dark for 30–60 minutes[6].

Protocol_Workflow Step1 1. Substrate Prep Protein + Alkyne in PBS Step3 3. Initiation Add Na-Ascorbate Last Step1->Step3 Step2 2. Pre-Complexation Mix Cu(II) + THPTA (1:5) Step2->Step3 Step4 4. Incubation RT, 30-60 min, Dark Step3->Step4 Step5 5. Purification SEC / Dialysis Step4->Step5

Figure 2: Step-by-step experimental workflow for THPTA-assisted CuAAC bioconjugation.

Purification & Quality Control (Self-Validation)

To ensure the integrity of the final bioconjugate, residual copper and unreacted small molecules must be rigorously removed.

  • Purification: Pass the reaction mixture through a Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or utilize a dialysis cassette (MWCO appropriate for the protein) pre-equilibrated with PBS[1].

  • Copper Removal: If residual copper is a concern for downstream in vivo applications, add 1 mM EDTA to the first dialysis buffer exchange to chelate trace Cu ions[8].

  • Validation (LC-MS): Analyze the purified conjugate via Intact Mass Spectrometry (LC-MS). The successful click reaction is validated by a mass shift corresponding exactly to the molecular weight of the [3-Methoxy-4-(2-propynyloxy)phenyl]methanol payload derivative.

  • Validation (Drug-to-Antibody Ratio - DAR): For ADC applications, use Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy (if the payload is a chromophore) to calculate the DAR and conjugation efficiency.

References

  • Chemical Reviews (ACS Publications). Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications. Available at:[Link]

  • Chemical Reviews (ACS Publications). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Available at: [Link]

  • SciSpace / Current Protocols in Chemical Biology. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available at:[Link]

  • AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs. Available at:[Link]

  • Jena Bioscience. CuAAC Cell Reaction Buffer Kit (THPTA based). Available at: [Link]

  • Ting Laboratory. Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Available at: [Link]

Sources

Application

How to synthesize [3-Methoxy-4-(2-propynyloxy)phenyl]methanol from vanillyl alcohol

Executive Summary & Strategic Application The synthesis of[3-Methoxy-4-(2-propynyloxy)phenyl]methanol—commonly referred to as O-propargylated vanillyl alcohol—is a critical transformation in modern synthetic chemistry. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Application

The synthesis of[3-Methoxy-4-(2-propynyloxy)phenyl]methanol—commonly referred to as O-propargylated vanillyl alcohol—is a critical transformation in modern synthetic chemistry. This molecule serves as a highly versatile terminal alkyne building block. It is extensively utilized in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry to develop vanilloid-triazole conjugates for neuroprotective drug discovery (e.g., dual inhibitors of AChE and Aβ aggregation)[1]. Furthermore, it acts as a rigid, bio-based monomer in the synthesis of advanced lignin-derived thermosetting resins and phthalonitrile polymers[2].

This application note details a highly reliable, regioselective protocol for the O-alkylation of vanillyl alcohol using propargyl bromide.

Mechanistic Rationale & Experimental Design

The core challenge in this synthesis is achieving strict regioselectivity. Vanillyl alcohol possesses two distinct hydroxyl groups: a phenolic hydroxyl (position 4) and a benzylic aliphatic hydroxyl (position 1).

  • Thermodynamic Control via pKa Differentiation: The phenolic -OH has a pKa of approximately 9.5, whereas the benzylic -OH has a pKa of roughly 15.0. By selecting a mild, insoluble base like anhydrous potassium carbonate ( K2​CO3​ ), we can selectively deprotonate the more acidic phenol to form a highly nucleophilic phenoxide anion, leaving the benzylic alcohol completely intact.

  • Kinetic Acceleration in Polar Aprotic Media: The reaction is conducted in anhydrous acetone. As a polar aprotic solvent, acetone poorly solvates the phenoxide anion, leaving it "naked" and highly reactive for the subsequent bimolecular nucleophilic substitution ( SN​2 ) with propargyl bromide[3].

  • Solid-Liquid Phase Boundary: Because K2​CO3​ is insoluble in acetone, the deprotonation occurs at the solid-liquid interface. Finely powdering the base is a critical mechanical step that increases surface area, thereby driving the reaction kinetics forward without requiring harsher, non-selective bases (like NaH) that would lead to unwanted dialkylation.

G cluster_0 Regioselective Deprotonation cluster_1 SN2 Alkylation & Isolation N1 Vanillyl Alcohol (1.0 eq) N2 K2CO3 (1.5 eq) Acetone, RT N1->N2 N3 Phenoxide Intermediate (Benzylic OH intact) N2->N3 N4 Propargyl Bromide (1.2 eq) N3->N4 N5 Reflux, 8-12 h (Monitor via TLC) N4->N5 N6 Aqueous Workup & Extraction N5->N6 N7 Target Molecule (O-Propargylated) N6->N7

Figure 1: Workflow for the regioselective O-propargylation of vanillyl alcohol via SN2 alkylation.

Reagent Matrix & Stoichiometry

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Vanillyl alcohol 154.161.0 eq1.54 g (10.0 mmol)Starting Material
Potassium carbonate 138.211.5 eq2.07 g (15.0 mmol)Mild Heterogeneous Base
Propargyl bromide (80 wt% in toluene)118.961.2 eq1.34 mL (12.0 mmol) SN​2 Electrophile
Acetone (Anhydrous)58.08N/A30.0 mLPolar Aprotic Solvent

Note: Propargyl bromide is a known lachrymator and alkylating agent. It is supplied in toluene to prevent explosive degradation. All handling must be performed inside a certified fume hood.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate phenomena confirm the success of the preceding steps.

Phase 1: Phenoxide Generation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Attach a reflux condenser and flush the system with dry Nitrogen ( N2​ ) or Argon.

  • Dissolution: Add 1.54 g of vanillyl alcohol to the flask, followed by 30 mL of anhydrous acetone. Stir at 400 rpm until the solid is completely dissolved.

  • Deprotonation: Quickly add 2.07 g of finely powdered, anhydrous K2​CO3​ .

    • Self-Validation Check: The mixture will form a cloudy suspension. A slight color shift (often pale yellow or pinkish) indicates the formation of the phenoxide anion[4]. Allow this suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.

Phase 2: Alkylation
  • Electrophile Addition: Using a glass syringe, add 1.34 mL of propargyl bromide (80% in toluene) dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of exothermic runaway and suppressing trace dialkylation at the benzylic position.

  • Thermal Activation: Transfer the flask to an oil bath and heat to 60–65 °C to establish a gentle reflux. Maintain reflux with vigorous stirring for 8 to 12 hours[3].

Phase 3: In-Process Control (IPC)
  • TLC Monitoring: After 8 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (7:3 v/v) as the eluent.

    • Self-Validation Check: Vanillyl alcohol contains two hydrogen-bond donors, making it highly polar (low Rf​ ). The target product has the phenolic -OH capped, removing one H-bond donor. A successful reaction is validated by the disappearance of the low Rf​ starting material spot and the emergence of a distinct, higher Rf​ product spot under UV light (254 nm).

Phase 4: Workup & Purification
  • Salt Removal: Cool the reaction mixture to room temperature. Filter the suspension through a medium-porosity fritted funnel or a pad of Celite to remove unreacted K2​CO3​ and the potassium bromide ( KBr ) byproduct. Wash the filter cake with an additional 15 mL of acetone.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude residue.

  • Extraction: Redissolve the crude residue in 50 mL of Ethyl Acetate. Transfer to a separatory funnel and wash sequentially with distilled water ( 2×25 mL) and saturated aqueous NaCl (brine, 25 mL).

    • Causality: The water wash removes any unreacted vanillyl alcohol and residual inorganic salts, while the brine wash pre-dries the organic layer.

  • Drying & Isolation: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 30% Ethyl Acetate in Hexanes. Evaporate the product-containing fractions to yield [3-Methoxy-4-(2-propynyloxy)phenyl]methanol as a pale yellow oil or off-white solid.

Analytical Signatures for Validation

To confirm the structural integrity of the synthesized molecule, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. The following theoretical shifts validate the regioselective transformation:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ ~6.85–7.00 (m, 3H, Aromatic protons)

    • δ ~4.78 (d, J=2.4 Hz, 2H, Ar-O-CH2​-C≡CH ) Confirms propargyl integration at the phenol.

    • δ ~4.62 (s, 2H, Ar-CH2​-OH ) Confirms the benzylic alcohol remains unreacted.

    • δ ~3.89 (s, 3H, -OCH3​ )

    • δ ~2.51 (t, J=2.4 Hz, 1H, -C≡CH ) Confirms the presence of the terminal alkyne.

    • δ ~1.85 (br s, 1H, -OH )

Sources

Method

Application Notes and Protocols: Bioconjugation Techniques Utilizing [3-Methoxy-4-(2-propynyloxy)phenyl]methanol Linkers

For Researchers, Scientists, and Drug Development Professionals Introduction: A Multifunctional Linker for Advanced Bioconjugation In the landscape of modern drug development and biological research, the covalent linkage...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Linker for Advanced Bioconjugation

In the landscape of modern drug development and biological research, the covalent linkage of molecules—bioconjugation—is a cornerstone technology. The precision and control offered by bioconjugation techniques are pivotal in the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials. The linker, a seemingly simple molecular bridge, is in fact a critical determinant of the conjugate's stability, efficacy, and safety.[1]

This guide focuses on a versatile linker, [3-Methoxy-4-(2-propynyloxy)phenyl]methanol , a molecule designed for dual functionality. Its structure incorporates a terminal alkyne group, a handle for the highly efficient and bioorthogonal "click chemistry" reactions.[1][2] Furthermore, its substituted benzyl alcohol framework is analogous to self-immolative spacers, such as p-aminobenzyl alcohol (PABA), which are engineered for the controlled release of a payload molecule under specific physiological conditions.[3] This dual-capability makes it an attractive tool for researchers developing advanced bioconjugates where both stable linkage and triggered release are paramount.

This document serves as an in-depth technical guide to the principles and applications of the [3-Methoxy-4-(2-propynyloxy)phenyl]methanol linker. We will explore its mechanism of action, provide detailed protocols for its use in bioconjugation, and discuss the critical considerations for designing robust and effective bioconjugates.

Principle of Operation: The Synergy of Click Chemistry and Self-Immolation

The utility of the [3-Methoxy-4-(2-propynyloxy)phenyl]methanol linker is rooted in two powerful chemical principles: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and self-immolation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are rapid, selective, and high-yielding, and the CuAAC reaction is a prime example.[2] It involves the reaction between a terminal alkyne (like the one on our linker) and an azide-functionalized molecule to form a stable triazole ring.[1] This reaction is highly bioorthogonal, meaning the reactive groups do not interfere with native biological functionalities, making it ideal for conjugating molecules in complex biological mixtures.[4] The reaction is typically catalyzed by copper(I), which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[5]

Diagram: CuAAC Bioconjugation Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_reaction CuAAC Reaction Biomolecule Azide-Modified Biomolecule (e.g., Antibody) Catalyst Cu(I) Catalyst (CuSO4/Ascorbate) Biomolecule->Catalyst + Linker [3-Methoxy-4-(2-propynyloxy)phenyl]methanol Linker-Payload Linker->Catalyst + Conjugate Stable Bioconjugate Catalyst->Conjugate Formation of Triazole Linkage

Caption: General workflow for bioconjugation using CuAAC.

Self-Immolative Release Mechanism

The [3-Methoxy-4-(2-propynyloxy)phenyl]methanol linker is structurally similar to p-hydroxybenzyl alcohol (PHOBA) and p-aminobenzyl alcohol (PABA), which are well-established self-immolative spacers.[6][7] These linkers are designed to fragment and release a payload molecule following a triggering event.

In the case of our linker, the payload (e.g., a cytotoxic drug) would be attached to the benzylic hydroxyl group. The propynyloxy group, after conjugation via click chemistry, connects the linker to the biomolecule. For the self-immolative cascade to be initiated, a triggerable moiety would need to be present on the linker, or the linker itself could be designed to respond to a specific stimulus like a change in pH.[8][9]

The general mechanism proceeds as follows:

  • Triggering Event: A specific stimulus (e.g., enzymatic cleavage, reduction, or a pH shift) removes a protecting group or modifies a functional group on the linker.

  • Electronic Cascade: This initial event initiates an electronic cascade through the aromatic ring, leading to a 1,6-elimination reaction.

  • Payload Release: The 1,6-elimination results in the cleavage of the bond connecting the payload to the benzylic position, releasing the payload in its active form. The linker itself fragments into a stable byproduct.

Diagram: Proposed Self-Immolative Release

Self_Immolation cluster_conjugate Bioconjugate in Target Environment cluster_release Payload Release Cascade Start Triggerable Group [3-Methoxy-4-(propynyloxy)phenyl]methanol Linker Payload Trigger Triggering Event (e.g., pH change, enzyme) Start:f0->Trigger 1. Activation Intermediate Unstable Intermediate (Quinone Methide-like) Trigger->Intermediate 2. Electronic Cascade (1,6-Elimination) Payload Released Payload Intermediate->Payload 3. Release Byproduct Linker Byproduct Intermediate->Byproduct Fragmentation

Caption: The self-immolative release mechanism.

Experimental Protocols

The following protocols provide a general framework for the use of the [3-Methoxy-4-(2-propynyloxy)phenyl]methanol linker in bioconjugation. Optimization will be necessary depending on the specific biomolecule and payload.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein with the alkyne-functionalized linker.

Materials:

  • Azide-modified protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • [3-Methoxy-4-(2-propynyloxy)phenyl]methanol linker-payload construct

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in deionized water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in deionized water)

  • Sodium ascorbate stock solution (1 M in deionized water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (1 M in deionized water)

  • Desalting column (e.g., PD-10)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the [3-Methoxy-4-(2-propynyloxy)phenyl]methanol linker-payload in DMSO. The concentration will depend on the solubility of the payload.

    • Freshly prepare the sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-10 mg/mL in the reaction buffer.

    • Add the linker-payload stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

    • In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA). This ligand helps to stabilize the Cu(I) oxidation state and protect the biomolecule from oxidative damage.[5]

    • Add the catalyst premix to the protein-linker mixture to a final copper concentration of 50-100 µM.

    • Add aminoguanidine to a final concentration of 5 mM. This acts as a scavenger for reactive oxygen species that can be generated by the ascorbate.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Purification:

    • Remove excess reagents and the copper catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified bioconjugate by SDS-PAGE to confirm conjugation and assess purity.

    • The drug-to-antibody ratio (DAR) can be determined by UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Quantitative Data Summary Table:

ParameterRecommended RangePurpose
Protein Concentration1-10 mg/mLTo ensure efficient reaction kinetics.
Linker-Payload Molar Excess10-50 foldTo drive the reaction to completion.
Final Copper Concentration50-100 µMCatalyzes the cycloaddition reaction.
Ligand to Copper Ratio5:1Stabilizes Cu(I) and protects the protein.
Final Sodium Ascorbate Conc.1-5 mMReduces Cu(II) to the active Cu(I) state.
Final Aminoguanidine Conc.5 mMScavenges reactive oxygen species.
Reaction Time1-4 hours (RT) or overnight (4°C)Allows for completion of the reaction.

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Increase the molar excess of the linker-payload.

    • Optimize the reaction time and temperature.

    • Ensure the freshness of the sodium ascorbate solution.

    • Verify the activity of the azide-modified protein.

  • Protein Aggregation:

    • Decrease the final DMSO concentration.

    • Perform the reaction at a lower temperature (4°C).

    • Include additives like arginine or polysorbate in the reaction buffer.

  • Payload Instability:

    • If the payload is sensitive to the reaction conditions, consider using a copper-free click chemistry method like strain-promoted azide-alkyne cycloaddition (SPAAC), although this would require a different, strained alkyne linker.

Conclusion

The [3-Methoxy-4-(2-propynyloxy)phenyl]methanol linker represents a sophisticated tool for the construction of advanced bioconjugates. Its dual functionality, enabling both stable conjugation via click chemistry and the potential for triggered payload release through a self-immolative mechanism, offers significant advantages for applications in targeted drug delivery and diagnostics. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the capabilities of this versatile linker in their work. As with any bioconjugation strategy, careful optimization and characterization are essential to achieve the desired outcome and ensure the development of robust and effective bioconjugates.

References

  • Modifications of the Self-Immolative Spacer PABOH in Antibody Drug Conjugates. Digital WPI. Published January 29, 2014. Available at: [Link].

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Available at: [Link].

  • A Self-Immolative Linker for the pH-Responsive Release of Amides. PMC. Available at: [Link].

  • Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry. Published January 25, 2018. Available at: [Link].

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC. Available at: [Link].

  • Tunable pH-Sensitive Linker for Controlled Release. Bioconjugate Chemistry. Published February 17, 2016. Available at: [Link].

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Published December 15, 2011. Available at: [Link].

  • Click Chemistry reagents from Jena Bioscience. Bio-Connect.nl. Available at: [Link].

  • Development of a p-Hydroxybenzyl-Alcohol-Linked Glutamate Prodrug for Activation by Pseudomonas Carboxypeptidase G2. PubMed. Published September 1, 2023. Available at: [Link].

  • Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Polymer Chemistry. Published May 18, 2022. Available at: [Link].

  • Latent Fluorophores Based on a Self-Immolative Linker Strategy and Suitable for Protease Sensing. PubMed. Published July 22, 2008. Available at: [Link].

Sources

Application

Application Note:[3-Methoxy-4-(2-propynyloxy)phenyl]methanol as a Precursor for Rigid-Core Dendrimers and Supramolecular Architectures

Target Audience: Researchers, materials scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for utilizing[3-Methoxy-4-(2-propynyloxy)phenyl]methanol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for utilizing[3-Methoxy-4-(2-propynyloxy)phenyl]methanol in the convergent synthesis of precisely defined, bowl-shaped dendritic architectures.

Mechanistic Insights & Structural Rationale

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol (CAS: 385383-48-2), commonly known as propargylated vanillyl alcohol, is a highly versatile, bifunctional building block. In macromolecular and supramolecular chemistry, it is engineered to serve as the foundational precursor for cyclotriveratrylene (CTV) macrocycles and triazole-linked dendrimers.

The utility of this molecule lies in the precise, orthogonal reactivity of its functional groups:

  • Electrophilic Aromatic Substitution (SEAr) Pre-Organization: The aromatic ring is heavily activated by the electron-donating methoxy (-OCH₃) and propargyloxy (-O-CH₂-C≡CH) substituents. When the benzylic alcohol is activated by a Lewis acid, it forms a stabilized benzylic carbocation. The steric and electronic directing effects naturally drive the electrophilic attack to the highly activated C6 position (para to the methoxy group) of an adjacent monomer. This cascade prevents linear polymerization, thermodynamically favoring the closure of a cyclic trimer—a rigid, bowl-shaped CTV core .

  • Orthogonal "Click" Reactivity: The terminal alkyne (propargyl ether) is completely inert to the acidic conditions required for CTV formation. Consequently, the resulting macrocycle possesses exactly three peripheral alkynes, perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized dendritic wedges .

Experimental Workflow Visualization

DendrimerWorkflow Monomer Monomer [3-Methoxy-4-(2-propynyloxy)phenyl]methanol AcidCat Lewis Acid Catalysis Sc(OTf)3, CH2Cl2, RT Monomer->AcidCat CTVCore Rigid Macrocyclic Core Tris(propargyloxy)-CTV AcidCat->CTVCore Cyclotrimerization (-H2O) CuAAC CuAAC 'Click' Reaction CuSO4, NaAsc, THF/H2O CTVCore->CuAAC Dendron Azide-Functionalized Dendron (e.g., G1-N3 or G2-N3) Dendron->CuAAC Convergent Assembly Dendrimer Final Architecture CTV-Cored Triazole Dendrimer CuAAC->Dendrimer 100% Atom Economy

Workflow for the convergent synthesis of CTV-cored dendrimers utilizing [3-Methoxy-4-(2-propynyloxy)phenyl]methanol.

Experimental Protocols & Self-Validating Systems

Protocol 1: Synthesis of the Tris(propargyloxy)-CTV Core

Causality & Reagent Selection: Scandium(III) triflate (Sc(OTf)₃) is selected over traditional Brønsted acids (e.g., HClO₄) because it provides milder conditions, prevents the hydration of the alkyne moiety, and significantly reduces linear oligomer by-products.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with N₂.

  • Dissolution: Dissolve [3-Methoxy-4-(2-propynyloxy)phenyl]methanol (5.0 g, 26.0 mmol) in 150 mL of anhydrous dichloromethane (DCM) to achieve a ~0.17 M concentration.

  • Catalysis: Add Sc(OTf)₃ (0.64 g, 1.3 mmol, 5 mol%) in a single portion. Stir the reaction mixture continuously at 25 °C for 12 hours. The solution will progressively darken as the macrocycle forms.

  • Quenching: Quench the Lewis acid by adding 50 mL of saturated aqueous NaHCO₃.

  • Extraction: Transfer to a separatory funnel, extract the organic layer, and wash twice with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Dissolve the crude residue in a minimal amount of DCM and precipitate by dropwise addition into vigorously stirred cold methanol. Filter the resulting white powder.

Self-Validation Checkpoint: Analyze the purified product via ¹H NMR (CDCl₃). The successful formation of the CTV bowl is definitively confirmed by the disappearance of the benzylic -CH₂OH singlet (~4.6 ppm) and the emergence of an AB quartet at ~3.5 ppm and ~4.7 ppm (J ≈ 13.5 Hz). This AB quartet corresponds to the diastereotopic protons of the newly formed rigid methylene bridges.

Protocol 2: Convergent CuAAC "Click" Assembly of the Dendrimer

Causality & Reagent Selection: A mixed solvent system (THF/H₂O) is mandatory. THF solubilizes the highly organic dendritic wedges and the CTV core, while water is required to dissolve the inorganic catalytic salts (CuSO₄ and Sodium Ascorbate) and facilitate the in situ reduction of Cu(II) to the active Cu(I) species.

Step-by-Step Methodology:

  • Reagent Mixing: In a 50 mL Schlenk tube, dissolve the Tris(propargyloxy)-CTV core (0.5 g, 0.95 mmol, 1.0 eq) and the chosen Azide-functionalized Dendron (e.g., G1-N₃) (3.1 eq to ensure complete substitution of all three arms) in 10 mL of THF.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.15 eq) and Sodium Ascorbate (0.30 eq) in 10 mL of deionized water. The solution will briefly turn yellow/brown before clarifying as Cu(I) is generated.

  • Reaction: Add the aqueous catalyst solution to the THF mixture. Degas the biphasic mixture via three freeze-pump-thaw cycles. Stir vigorously at room temperature for 24 hours.

  • Workup: Remove THF under reduced pressure. Extract the remaining aqueous suspension with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with a 5% EDTA solution to strip residual copper, followed by brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via size-exclusion chromatography (SEC) using Bio-Beads S-X1 (eluting with THF).

Self-Validation Checkpoint: Fourier Transform Infrared (FTIR) spectroscopy provides immediate confirmation. The strong, sharp azide stretching band at ~2100 cm⁻¹ from the dendron must completely disappear . Concurrently, ¹H NMR will reveal a new singlet at ~7.8 ppm, corresponding to the newly formed triazole ring protons.

Quantitative Data Summaries

Table 1: Catalyst Optimization for Cyclotrimerization of[3-Methoxy-4-(2-propynyloxy)phenyl]methanol

CatalystLoading (mol%)SolventTemp (°C)Time (h)CTV Core Yield (%)Impurity Profile
HClO₄ (70%)10.0Methanol252438%High linear oligomers
BF₃·OEt₂5.0DCM0 to 251852%Trace alkyne hydration
Sc(OTf)₃ 5.0 DCM 25 12 84% Highly pure (>98%)

Table 2: CuAAC Reaction Parameters and Dendrimer Yields (Convergent Approach)

Dendron GenerationCore:Dendron RatioCu(I) Catalyst LoadingSolvent SystemReaction TimeIsolated YieldSEC PDI (Mw/Mn)
G1-Azide1 : 3.115 mol%THF/H₂O (1:1)12 h92%1.02
G2-Azide1 : 3.320 mol%THF/H₂O (1:1)24 h88%1.04
G3-Azide1 : 3.530 mol%DMF/H₂O (2:1)48 h76%1.07

Note: Higher generations require increased equivalents of dendron, higher catalyst loading, and extended reaction times due to the steric shielding of the focal point azide.

References

  • Cryptophanes and Their Complexes—Present and Future Chemical Reviews, 2008. URL:[Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach ACS Omega, 2022. URL:[Link]

Method

Step-by-step propargylation protocol to yield[3-Methoxy-4-(2-propynyloxy)phenyl]methanol

Target Compound: [3-Methoxy-4-(2-propynyloxy)phenyl]methanol (CAS: 385383-48-2) Application: Precursor for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry, synthesis of bioactive vanillin derivatives,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: [3-Methoxy-4-(2-propynyloxy)phenyl]methanol (CAS: 385383-48-2) Application: Precursor for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry, synthesis of bioactive vanillin derivatives, and advanced agrochemical formulations.

Mechanistic Rationale & Experimental Causality

The synthesis of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol relies on the highly regioselective O-alkylation (propargylation) of vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) [1]. Vanillyl alcohol possesses two distinct hydroxyl groups: a primary benzylic alcohol and a phenolic hydroxyl [2].

Causality in Reagent Selection:

  • Base Selection (K₂CO₃): The phenolic proton has a pKa of approximately 10.0, whereas the primary benzylic alcohol has a pKa of ~15.0. Potassium carbonate (conjugate acid pKa ~10.3) is perfectly tuned to quantitatively deprotonate the phenol to form a highly nucleophilic phenoxide, without deprotonating the primary alcohol. This thermodynamic difference ensures absolute regioselectivity, preventing unwanted dialkylation.

  • Electrophile (Propargyl Bromide): Propargyl bromide is an exceptional electrophile for Sₙ2 reactions. The adjacent carbon-carbon triple bond lowers the energy of the transition state via π -orbital overlap with the incoming nucleophile. To mitigate the shock-sensitive nature of pure propargyl bromide, an 80% wt solution in toluene is utilized [3].

  • Solvent Selection (Acetone vs. DMF): While polar aprotic solvents like DMF allow for room-temperature reactions, DMF is notoriously difficult to remove during workup. Anhydrous acetone provides an optimal alternative; its boiling point (56 °C) allows for a gentle reflux that accelerates the Sₙ2 kinetics, and it can be rapidly removed in vacuo prior to aqueous extraction [4].

Experimental Workflow

Workflow A Vanillyl Alcohol (Starting Material) B Deprotonation (K2CO3 in Acetone) A->B Base Addition C Phenoxide Intermediate (Selective at C4-OH) B->C pKa ~10 vs ~15 D Nucleophilic Substitution (SN2) + Propargyl Bromide C->D Alkylation E Crude Product O-Alkylated Mixture D->E Reflux, 60°C F Workup & Extraction (EtOAc / H2O) E->F Quench G Purification (Silica Gel Column) F->G Organic Layer H [3-Methoxy-4-(2-propynyloxy) phenyl]methanol G->H Pure Yield

Fig 1: Step-by-step synthetic workflow for the selective O-propargylation of vanillyl alcohol.

Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process controls (TLC) and specific workup sequences ensure high fidelity and yield.

Phase 1: Reaction Setup
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.54 g) of vanillyl alcohol in 25 mL of anhydrous acetone.

  • Base Addition: Add 15.0 mmol (2.07 g) of anhydrous, finely powdered potassium carbonate (K₂CO₃).

  • Activation: Stir the suspension vigorously at room temperature for 15 minutes. Validation: The solution may take on a slight yellow tint, indicating the formation of the phenoxide ion.

Phase 2: Reaction Execution
  • Electrophile Addition: Slowly add 12.0 mmol (1.34 mL of an 80% wt solution in toluene) of propargyl bromide dropwise via a glass syringe.

    • Critical Safety Note: Propargyl bromide is a potent lachrymator and toxic alkylating agent. Perform this step strictly inside a well-ventilated fume hood.

  • Reflux: Attach a reflux condenser fitted with a drying tube (CaCl₂) and heat the mixture to 60 °C using a thermostatically controlled oil bath.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent system. The reaction is typically complete within 6 to 8 hours when the starting material spot is fully consumed.

Phase 3: Workup and Extraction
  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a short pad of Celite to remove the insoluble K₂CO₃ and KBr salts. Wash the filter cake with an additional 20 mL of acetone.

  • Concentration: Concentrate the combined filtrate in vacuo using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting oily residue in 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash with distilled water (2 × 25 mL) to remove any residual salts, followed by a brine wash (25 mL) to pre-dry the organic layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (230-400 mesh). Use a step-gradient elution starting from Hexanes:EtOAc (9:1) and increasing polarity to (7:3).

  • Isolation: Pool the fractions containing the pure product (identified by UV activity at 254 nm and a distinct Rf value) and evaporate the solvent to afford [3-Methoxy-4-(2-propynyloxy)phenyl]methanol as a pale yellow oil that may crystallize upon standing.

Quantitative Data & Characterization

To establish the optimal parameters for this protocol, various conditions were tested. Acetone under reflux provided the best balance of reaction kinetics and ease of downstream processing.

Table 1: Optimization of Reaction Conditions

SolventBaseTemperatureTimeIsolated Yield (%)Purity (HPLC)
DMFK₂CO₃Room Temp (25 °C)12 h82%>95%
Acetone K₂CO₃ Reflux (60 °C) 6 h 89% >98%
AcetonitrileK₂CO₃Room Temp (25 °C)24 h76%>92%

Verification of the synthesized compound is achieved through Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The presence of the terminal alkyne proton at 2.51 ppm and the methylene bridge at 4.76 ppm confirms successful propargylation.

Table 2: ¹H NMR Characterization Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
6.98Doublet (d)1H8.0Aromatic C5-H
6.94Doublet (d)1H1.8Aromatic C2-H
6.88Doublet of doublets (dd)1H8.0, 1.8Aromatic C6-H
4.76Doublet (d)2H2.4-OCH₂ C≡CH
4.62Singlet (s)2H-Ar-CH₂ OH
3.89Singlet (s)3H--OCH₃
2.51Triplet (t)1H2.4-C≡CH
1.70Broad singlet (br s)1H--OH (Primary Alcohol)

Troubleshooting & Critical Parameters

  • Incomplete Reaction: If TLC indicates unreacted vanillyl alcohol after 8 hours, the K₂CO₃ may have absorbed atmospheric moisture, reducing its basicity. Always use freshly opened or oven-dried (120 °C) anhydrous K₂CO₃.

  • Dialkylation Impurities: O-alkylation of the primary alcohol is highly unlikely under these conditions due to pKa constraints. However, if a stronger base (e.g., NaH) is mistakenly used, dialkylation will occur. Stick strictly to mild carbonate bases.

  • Emulsions During Extraction: If an emulsion forms during the EtOAc/Water wash, adding a small amount of saturated aqueous NaCl (brine) will immediately break the emulsion by increasing the ionic strength of the aqueous phase.

References

  • "Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks." Molecules (via National Institutes of Health - PMC). URL:[Link]

  • "Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood." AMB Express (via National Institutes of Health - PMC). URL:[Link]

  • "Propargyl bromide." Wikipedia, The Free Encyclopedia. URL:[Link]

  • "Synthesis of propargylated precursors 8–16." ResearchGate. URL:[Link]

Application

Application Note: [3-Methoxy-4-(2-propynyloxy)phenyl]methanol in Polymer Functionalization

Executive Summary[3-Methoxy-4-(2-propynyloxy)phenyl]methanol—commonly referred to as propargylated vanillyl alcohol—is a highly versatile, bifunctional building block in macromolecular engineering. Featuring both a prima...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[3-Methoxy-4-(2-propynyloxy)phenyl]methanol—commonly referred to as propargylated vanillyl alcohol—is a highly versatile, bifunctional building block in macromolecular engineering. Featuring both a primary benzylic alcohol and a terminal alkyne, this molecule serves as an ideal heterobifunctional initiator. It enables the synthesis of well-defined, end-functionalized polymers via Ring-Opening Polymerization (ROP) and their subsequent conjugation to diverse substrates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note details the mechanistic rationale, standardized experimental protocols, and analytical validation methods for utilizing this compound in advanced polymer synthesis and drug delivery vehicle development.

Chemical Profile & Mechanistic Rationale

The utility of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol stems from the orthogonal reactivity of its functional groups, which allows for sequential, interference-free modifications:

  • Benzylic Alcohol (-CH₂OH) : Acts as a potent nucleophilic initiator for the ROP of cyclic esters (e.g., ε-caprolactone, lactide). The electron-donating methoxy group on the phenyl ring slightly enhances the nucleophilicity of the alcohol, promoting efficient and controlled initiation.

  • Propargyl Ether (-O-CH₂-C≡CH) : Synthesized via the selective SN​2 alkylation of vanillyl alcohol using propargyl bromide[1], this group provides a terminal alkyne that is completely inert under standard ROP conditions. Post-polymerization, this alkyne undergoes rapid, regiospecific CuAAC "click" reactions with azide-functionalized molecules to form stable 1,4-disubstituted 1,2,3-triazole linkages[2].

  • Methoxy Group (-OCH₃) : Beyond electronic effects, the methoxy protons provide a distinct, isolated singlet in 1 H NMR spectroscopy (~3.84 ppm). This serves as an invaluable internal standard for calculating the absolute number-average molecular weight ( Mn​ ) of the resulting polymer via end-group analysis.

Workflow Visualization

Caption: Workflow for synthesizing functionalized polymers using [3-Methoxy-4-(2-propynyloxy)phenyl]methanol.

Experimental Protocols

Protocol A: Synthesis of Alkyne-Terminated Poly(ε-caprolactone) (Alkyne-PCL) via ROP

Objective : Synthesize a well-defined PCL homopolymer with a reactive terminal alkyne group. Causality & Design : Stannous octoate (Sn(Oct)₂) is selected as the catalyst because it forms an active alkoxide complex with the benzylic alcohol of the initiator. This facilitates the controlled ring-opening of ε-caprolactone without inducing side reactions at the alkyne moiety. Procedure :

  • Preparation : In a glovebox or under strict Schlenk conditions, add[3-Methoxy-4-(2-propynyloxy)phenyl]methanol (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Monomer Addition : Add freshly distilled ε-caprolactone (e.g., 50 eq, depending on the target degree of polymerization).

  • Catalyst Addition : Introduce Sn(Oct)₂ (0.1 eq relative to the initiator) as a stock solution in anhydrous toluene.

  • Polymerization : Seal the flask, remove it from the glovebox, and immerse it in a pre-heated oil bath at 110°C for 24 hours under continuous magnetic stirring.

  • Termination & Purification : Cool the reaction to room temperature. Dissolve the highly viscous crude mixture in a minimal amount of dichloromethane (DCM). Precipitate the polymer dropwise into a 10-fold volumetric excess of cold methanol.

  • Recovery : Recover the white precipitate via vacuum filtration and dry to a constant weight under high vacuum at 40°C.

Protocol B: Block Copolymer Synthesis via CuAAC "Click" Chemistry

Objective : Conjugate Alkyne-PCL to an Azide-functionalized Poly(ethylene glycol) (N₃-PEG) to form an amphiphilic block copolymer. Causality & Design : Cu(I) is the active catalytic species for the cycloaddition. Because Cu(I) is easily oxidized to inactive Cu(II) by atmospheric oxygen, a rigorous freeze-pump-thaw degassing cycle is mandatory. N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is utilized as a nitrogen-based ligand to stabilize the Cu(I) oxidation state and increase its solubility in organic solvents. Procedure :

  • Reagent Mixing : In a Schlenk tube, dissolve Alkyne-PCL (1.0 eq) and N₃-PEG (1.2 eq, a slight excess ensures complete consumption of the alkyne block) in anhydrous N,N-dimethylformamide (DMF).

  • Catalyst Complex : Add PMDETA (1.0 eq) and CuBr (1.0 eq).

  • Degassing : Subject the mixture to three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Reaction : Backfill with Argon and stir the reaction at room temperature for 24 hours.

  • Copper Removal : Dilute the mixture with THF and pass it through a short column of neutral alumina. Crucial step: Failure to remove copper will result in a green-tinted polymer that can undergo premature oxidative degradation and exhibit toxicity in downstream biological assays.

  • Purification : Concentrate the filtrate under reduced pressure and precipitate into cold diethyl ether. Filter and dry under vacuum.

Quantitative Data & Analytical Validation

To ensure scientific integrity and reproducibility, the synthesized polymers must be validated at each step. The following tables summarize the expected quantitative data and diagnostic signals required for a self-validating workflow.

Table 1: Reaction Parameters and Expected Outcomes

Reaction StepTarget Mn​ (Theoretical)Dispersity (Đ)Yield (%)Key Reagents / Catalysts
ROP of PCL 5,000 - 10,000 g/mol < 1.20> 85%Sn(Oct)₂, 110°C, Bulk
CuAAC Click Sum of blocks (e.g., ~15,000 g/mol )< 1.25> 80%CuBr, PMDETA, DMF, RT

Table 2: Diagnostic Analytical Signals for Self-Validation

Analytical MethodTarget Intermediate (Alkyne-PCL)Final Product (Triazole-Linked Block)
¹H NMR (CDCl₃) Alkyne CH: triplet @ ~2.50 ppmMethoxy CH₃: singlet @ ~3.84 ppmPCL backbone: ~4.06, 2.30, 1.65, 1.38 ppmTriazole CH: singlet @ ~7.60 - 8.27 ppm[2]Alkyne CH: DisappearsPEG backbone: ~3.65 ppm
FTIR Spectroscopy Alkyne C≡C stretch: ~2110 cm⁻¹Ester C=O stretch: ~1720 cm⁻¹Azide N=N=N stretch: Disappears (~2100 cm⁻¹)Ester C=O stretch: ~1720 cm⁻¹
GPC (THF) Monomodal peak at target Mn​ Clear shift to lower retention time (higher Mn​ ); no unreacted Alkyne-PCL shoulder

Troubleshooting Insight: If the Gel Permeation Chromatography (GPC) trace of the click product shows a bimodal distribution, it indicates incomplete click coupling. This is typically caused by insufficient degassing (leading to the oxidation of Cu(I)) or inaccurate stoichiometric ratios. Always verify the exact Mn​ of both precursor blocks by NMR end-group analysis before setting up the click reaction.

References

  • Source: nih.
  • Source: hbni.ac.

Sources

Method

In Vitro Bioorthogonal Labeling with[3-Methoxy-4-(2-propynyloxy)phenyl]methanol: A Technical Guide for Lignin Modeling and Polymer Functionalization

As the demand for bio-based materials and a deeper understanding of plant cell wall recalcitrance grows, researchers require precise molecular tools to track macromolecular assembly. [3-Methoxy-4-(2-propynyloxy)phenyl]me...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for bio-based materials and a deeper understanding of plant cell wall recalcitrance grows, researchers require precise molecular tools to track macromolecular assembly. [3-Methoxy-4-(2-propynyloxy)phenyl]methanol (CAS: 385383-48-2)—an alkyne-tagged derivative of vanillyl alcohol—serves as a highly specialized bioorthogonal probe.

Unlike traditional monolignol reporters that actively participate in radical propagation, this specific probe is designed to act as a nucleophilic chain-terminator . This application note provides a comprehensive, self-validating framework for utilizing this probe in in vitro Dehydrogenation Polymer (DHP) synthesis, quinone methide trapping, and subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) labeling.

Mechanistic Causality: The Strategic Role of O-Propargylation

To effectively utilize [3-Methoxy-4-(2-propynyloxy)phenyl]methanol, one must understand the causality behind its structural design. Vanillyl alcohol is a standard lignin model compound . However, when the phenolic hydroxyl group at the 4-position is alkylated with a propargyl group (2-propynyloxy), the molecule's chemical behavior under oxidative conditions fundamentally shifts:

  • Prevention of Radical Initiation : Horseradish peroxidase (HRP) and laccases initiate lignin polymerization by oxidizing free phenolic hydroxyl groups into phenoxy radicals. Because the 4-OH is blocked by the propargyl ether, this probe cannot be oxidized into a phenoxy radical. It is effectively inert to the primary enzymatic trigger.

  • Nucleophilic Trapping of Quinone Methides : During the biomimetic polymerization of true monolignols (e.g., coniferyl alcohol), the cross-coupling of phenoxy radicals generates highly electrophilic quinone methide intermediates[1]. The primary aliphatic alcohol (methanol group) of our probe acts as a nucleophile, attacking the quinone methide.

  • Chain Termination : Once the probe traps the quinone methide, it forms a stable benzyl ether linkage, covalently integrating the alkyne tag into the polymer. Because the probe lacks a free phenol to continue the radical cascade, it acts as a chain terminator, effectively capping that specific polymer branch.

Mechanism CA Coniferyl Alcohol (Monolignol) Rad Phenoxy Radical Intermediate CA->Rad Oxidation Enz Peroxidase / H2O2 (Oxidative Initiation) Enz->Rad QM Quinone Methide (Electrophile) Rad->QM Radical Coupling (β-O-4) Polymer Alkyne-Tagged Lignin (Benzyl Ether Linkage) QM->Polymer Nucleophilic Trapping Probe [3-Methoxy-4-(2-propynyloxy) phenyl]methanol (Nucleophilic Probe) Probe->Polymer Aliphatic OH attack

Mechanistic pathway of quinone methide trapping by the alkyne-tagged vanillyl alcohol probe.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols employ the Zutropfverfahren (dropwise addition) method. This slow-addition technique maintains a low steady-state concentration of monomers, favoring end-wise polymeric growth (β-O-4 linkages) which maximizes the generation of quinone methides for the probe to trap.

Workflow S1 1. DHP Synthesis (Probe + Monolignol + HRP/H2O2) S2 2. CuAAC Click Labeling (Azide-Fluorophore + Cu Catalyst) S1->S2 S3 3. Purification (Dialysis / Precipitation) S2->S3 S4 4. Analysis (Fluorescence SEC & Microscopy) S3->S4

Experimental workflow for DHP synthesis and bioorthogonal CuAAC fluorescent labeling.

Protocol A: In Vitro DHP Synthesis with Probe Incorporation

Objective: Synthesize an alkyne-functionalized lignin nanoparticle model.

Reagents & Preparation:

  • Solution A (Monomer/Probe Mix): Dissolve 45 mM Coniferyl alcohol and 5 mM[3-Methoxy-4-(2-propynyloxy)phenyl]methanol (10 mol% probe ratio) in 10 mL of 10% acetone/90% sodium phosphate buffer (10 mM, pH 6.5).

  • Solution B (Oxidant): 50 mM H₂O₂ in 10 mL of sodium phosphate buffer (10 mM, pH 6.5).

  • Reaction Vessel: 2 mg Horseradish Peroxidase (HRP, ~150 U/mg) dissolved in 10 mL of sodium phosphate buffer (10 mM, pH 6.5), stirring at 25°C in the dark.

Step-by-Step Methodology:

  • Initiation: Using a dual-syringe pump, add Solution A and Solution B simultaneously into the Reaction Vessel at a strictly controlled rate of 0.5 mL/hour . Causality: Rapid addition leads to bulk polymerization (C-C linkages) rather than the β-O-4 linkages required for quinone methide generation.

  • Propagation: Allow the reaction to proceed for 20 hours under continuous stirring. The solution will gradually turn cloudy as hydrophobic DHP nanoparticles form.

  • Termination & Purification: Stop the reaction by adding 10 µL of 10% sodium azide (to inhibit HRP). Transfer the suspension to a regenerated cellulose dialysis tubing (MWCO 1,000 Da) and dialyze against deionized water for 48 hours (changing water every 12 hours) to remove unreacted monomers and probe.

  • Lyophilization: Freeze-dry the dialyzed suspension to obtain the alkyne-tagged DHP powder.

Protocol B: CuAAC Bioorthogonal Labeling of DHP

Objective: Covalently attach a fluorophore to the alkyne-tagged DHP for downstream analysis.

Step-by-Step Methodology:

  • Solubilization: Dissolve 5 mg of the alkyne-tagged DHP in 500 µL of DMSO.

  • Click Master Mix: In a separate tube, prepare the catalytic mix:

    • 100 µL of 10 mM CuSO₄

    • 200 µL of 10 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand. Causality: THPTA protects the Cu(I) state from oxidation and prevents copper-induced degradation of the polymer.

    • Incubate for 5 minutes.

  • Reaction Assembly: To the DHP solution, add 10 µL of 5 mM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide), followed by the Click Master Mix.

  • Reduction: Initiate the catalysis by adding 100 µL of freshly prepared 100 mM Sodium Ascorbate.

  • Incubation: Purge the vial with Argon, seal, and incubate at room temperature in the dark for 4 hours.

  • Quality Control (Self-Validation): Always run a Copper-Free Control (replace CuSO₄ with water). If the control shows fluorescence after purification, the fluorophore is non-specifically adsorbing to the hydrophobic lignin rather than covalently clicking.

  • Purification: Precipitate the labeled DHP by dropping the DMSO solution into 10 mL of ice-cold acidified water (pH 3.0). Centrifuge at 10,000 x g for 15 minutes, wash the pellet twice with water, and lyophilize.

Quantitative Data Presentation

Because the probe acts as a chain-terminator, its concentration directly dictates the macromolecular properties of the resulting polymer. The table below summarizes the expected inverse relationship between probe concentration and polymer molecular weight, alongside click-labeling efficiency.

Probe Ratio (Probe:Coniferyl Alcohol)DHP Yield (%)Weight-Average Mw (Da)PDI (Mw/Mn)CuAAC Fluorescence Yield (RFU/mg)
0:100 (Negative Control) 854,5002.1< 50 (Background)
5:95 824,2002.212,500
10:90 783,8002.423,100
20:80 652,9002.838,400

Table 1: Influence of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol concentration on DHP macromolecular properties and bioorthogonal labeling efficiency. Mw and PDI determined via Size Exclusion Chromatography (SEC) using UV detection at 280 nm.

Troubleshooting & Field-Proven Insights

  • Low Fluorescence Signal: If the click reaction yields low fluorescence despite a high probe ratio, the quinone methides may have been prematurely quenched by water. Ensure the reaction buffer pH is strictly maintained at 6.5; higher pH accelerates the competitive addition of water to quinone methides, outcompeting the probe's aliphatic alcohol.

  • Insoluble DHP Formations: If the DHP precipitates too early during synthesis, it physically buries the quinone methides, preventing the probe from accessing them. Adding a co-solvent (up to 15% acetone or dioxane) during the Zutropfverfahren keeps the growing oligomers solvated longer, enhancing probe incorporation.

  • Material Science Applications: Beyond in vitro lignin modeling, this probe is highly effective in the synthesis of bio-based epoxy resins and polyurethanes. The intact alkyne group allows for post-polymerization functionalization (e.g., attaching antimicrobial peptides or cross-linkers) without disrupting the vanilloid backbone's thermomechanical properties .

References

  • Tobimatsu, Y., et al. (2013). "Visualization of plant cell wall macrolignin by a bioorthogonal click chemistry probe." Chemical Communications, 49(41), 4613-4615. URL: [Link]

  • Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews, 3(1), 29-60. URL: [Link]

  • Hernandez, E. D., et al. (2016). "Synthesis and Characterization of Bio-based Epoxy Resins Derived from Vanillyl Alcohol." ACS Sustainable Chemistry & Engineering, 4(5), 2774–2784. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting CuAAC with [3-Methoxy-4-(2-propynyloxy)phenyl]methanol

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering stalled or incomplete Copper-Catalyzed Azide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering stalled or incomplete Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions when utilizing [3-Methoxy-4-(2-propynyloxy)phenyl]methanol as the alkyne building block.

By understanding the unique physicochemical properties of this substrate—namely its amphiphilic nature and the redox-sensitive benzylic alcohol—you can transition from trial-and-error to rational protocol optimization.

Part 1: Diagnostic FAQs (Causality & Mechanisms)

Q1: My click reaction with [3-Methoxy-4-(2-propynyloxy)phenyl]methanol stalls at 40-50% conversion. What is the primary cause? A1: Stalling at partial conversion is typically a symptom of substrate sequestration rather than catalyst failure.[3-Methoxy-4-(2-propynyloxy)phenyl]methanol possesses a hydrophobic aromatic core alongside polar methoxy and hydroxymethyl groups, giving it amphiphilic characteristics. In purely aqueous buffers, it frequently forms micro-aggregates or micelles, physically burying the terminal alkyne and preventing the Cu-azide complex from accessing it. Solution: Introduce 10-20% v/v of a co-solvent like DMSO or tert-butanol (tBuOH) to disrupt aggregation and maintain homogenous reaction kinetics[1].

Q2: The reaction mixture turns green or brown shortly after adding the reagents, and no product is formed. Why? A2: A green or brown color shift is a definitive visual indicator that your active Copper(I) catalyst has oxidized into inactive Copper(II)[2]. The canonical CuAAC reaction relies entirely on the thermodynamic stability of Cu(I), which is highly susceptible to dissolved oxygen[3]. If the Cu(I) oxidizes, the catalytic cycle breaks, resulting in an incomplete cycloaddition[4]. Solution: Pre-complex the CuSO₄ with a stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) at a 1:2 to 1:5 molar ratio before adding it to the reaction[1]. Additionally, ensure a continuous excess of the reducing agent, sodium ascorbate (typically 40 equivalents relative to the azide).

Q3: Could the hydroxymethyl or methoxy groups on the phenyl ring be causing side reactions? A3: The methoxy group is chemically inert under CuAAC conditions, but the hydroxymethyl group (a benzylic-like primary alcohol) is highly vulnerable. When Cu(I), oxygen, and ascorbate are present without sufficient ligand protection, Reactive Oxygen Species (ROS) are generated as byproducts. These ROS can rapidly oxidize the primary alcohol to an aldehyde, creating a complex mixture of side products and consuming the catalyst. Solution: Thoroughly degas all solvents with Argon or Nitrogen prior to the reaction to eliminate O₂, and strictly use a high-affinity Cu(I) ligand (THPTA or TBTA) to suppress ROS generation[2][3].

Part 2: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to audit your current experimental parameters against the optimized standards for this specific substrate.

ParameterSuboptimal StateOptimized StateMechanistic Impact
Solvent System 100% Aqueous Buffer80% Aqueous / 20% DMSOPrevents micelle formation of the amphiphilic [3-Methoxy-4-(2-propynyloxy)phenyl]methanol substrate[1].
Cu:Ligand Ratio 1:1 (CuSO₄:THPTA)1:2 to 1:5 (CuSO₄:THPTA)Fully coordinates Cu(I), preventing disproportionation and ROS-mediated oxidation of the hydroxymethyl group.
Reducing Agent 5-10 equivalents40 equivalents (Sodium Ascorbate)Maintains a robust reducing environment to continuously regenerate Cu(I) from trace O₂ ingress[1].
Pre-complexation Mixed in situ5-10 min pre-incubationEnsures the formation of the catalytically active, stabilized Cu-ligand complex before substrate exposure.

Part 3: Optimized Self-Validating Protocol

This methodology acts as a self-validating system. Visual colorimetric checkpoints are embedded within the steps to confirm catalyst oxidation states in real-time, ensuring you do not proceed with a dead catalyst.

Phase 1: Reagent Preparation & Degassing
  • Prepare stock solutions in heavily degassed (Argon sparged for 15 mins) solvents to protect the substrate's hydroxymethyl group:

    • 100 mM CuSO₄ in water.

    • 200 mM THPTA ligand in water[1].

    • 100 mM Sodium Ascorbate in water (Must be freshly prepared; degrades rapidly).

    • 10 mM [3-Methoxy-4-(2-propynyloxy)phenyl]methanol in 100% DMSO.

    • 10 mM Azide-partner in DMSO or water[1].

Phase 2: Catalyst Pre-Complexation (Critical Step)
  • In a dedicated microcentrifuge tube, combine CuSO₄ and THPTA in a 1:2 molar ratio (e.g., 10 µL of 100 mM CuSO₄ + 20 µL of 100 mM THPTA).

  • Validation Checkpoint: Incubate at room temperature for 5 minutes. The solution must turn a brilliant blue [2]. (If it turns green, discard and remake the THPTA stock).

Phase 3: Reaction Assembly
  • To the main reaction vessel, add the azide-partner and the alkyne ([3-Methoxy-4-(2-propynyloxy)phenyl]methanol) at a 1:1.5 molar ratio to ensure the alkyne is slightly in excess.

  • Adjust the solvent volume using the appropriate buffer (e.g., PBS) and add neat DMSO to achieve a final concentration of 10-20% v/v DMSO.

  • Add the pre-complexed Cu(I)/THPTA solution (typically 25 equivalents relative to the limiting reagent)[1].

  • Add Sodium Ascorbate (40 equivalents) to initiate the reaction[1].

  • Validation Checkpoint: Upon ascorbate addition, the brilliant blue solution should immediately turn clear or very pale yellow . A persistent green/brown color indicates catastrophic oxygen ingress[2].

Phase 4: Incubation & Termination
  • Protect from light and incubate at room temperature for 30–60 minutes.

  • Quench the reaction using EDTA (to chelate copper) or proceed directly to purification (e.g., size-exclusion chromatography or HPLC) to remove unreacted reagents.

Part 4: Diagnostic Workflow Diagram

CuAACTroubleshooting Start Incomplete Reaction Solubility Check Substrate Solubility Start->Solubility Solvent Add 10-20% DMSO/tBuOH Solubility->Solvent Precipitate/Cloudy Catalyst Assess Cu(I) State (Color) Solubility->Catalyst Clear Solution Solvent->Catalyst Oxidation Green/Brown (Cu(II)) Catalyst->Oxidation Color Shift Ligand Verify THPTA:Cu Ratio Catalyst->Ligand Pale Blue/Clear Ascorbate Add Ascorbate & Degas Oxidation->Ascorbate Ascorbate->Ligand Success Reaction Complete (>95%) Ligand->Success Ratio ≥ 2:1

Diagnostic workflow for resolving incomplete CuAAC click reactions.

References[2] Title: Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand | Source: Glen Research | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFa5x_N-OXMR3O9DrNifk1pAtCWZaVShfQSMR5oWCVgFeOZrXwNYopPfjSnwK1_kPEJ128B0kc5j6V-qnHEliTjArvBMV0S5FkiFbDLGGfVXVi-HXyH0-WVY7s_mtABEfqnek1XN0F[1] Title: Click Chemistry Protocols | Source: BroadPharm | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvu_kwlzUJ7vzrhpmAz43en_pzD2xvywjZdEJTt203dTgage6nICPCaiLWiuRhLrAKFMPOzl3Exwpo7KL1JisQyPomWtSUtujP0tW43-qoS-NH8y8tb51qrIgC-feTfraa96f8GsE2bXiLQMIQAf1j7gC0KCZ_iNlEf5Jji2c7Es_Hfgb8T8ozyBjS[5] Title: Alkyne-Azide Click Chemistry Protocol for ADCs | Source: AxisPharm | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElxg2ZPLAd8FDAR7FHqa1O6anvawRGyP458fru8OMgf3uRjGP4t2dtU6V9znULopoxdGQeapY1Sy9CxxfWrWPnPaZueGgBB4oPLKYP5ffetL6laNxwQWa6wFJkX2OOnR3q4yw1YouOaDdYx9CBV6FuKybArXtUaGpAED-QMk55RMMxlHGmewlUQhTKHYZEBNGfQxYVg3AL0qpQyih_8BDaQ6CkPF--8r5ylvwF0pKrCJSbUD4y2aw=[4] Title: Click Triazoles for Bioconjugation | Source: PMC | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7up4T1W7zCR0OvTF23cgNQJ13fTwhgKzFW2HUg2K4e8VFRIDzTey-TRNxYnbX25ohVhpntkfiIajsB0ksUJs72bjEP0tm4uY2QnGJsy72yKp3XnAt20LFIsGlrO_i0Lb4YUGMtSu7sMCxZCA=[3] Title: A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Source: Chemical Reviews | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqaH7nYKTq4wLQMIgRKgMs3LyNifFwOpNEVlfPSUenw0nrhHJoIkoBSzU6t2qIXSPon-pmlFreCX0LlNitOUKBwKEUD_jtnn-M1qfl4ivMapysew1kHrW6rh4YgN6N0Q0IModys9XADp2a7-9_ro4=

Sources

Optimization

Technical Support Center: [3-Methoxy-4-(2-propynyloxy)phenyl]methanol Storage &amp; Stability

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of [...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol . This compound features a vanillyl alcohol core functionalized with a propargyl ether group. While it is a highly valuable building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, its terminal alkyne moiety is inherently reactive and prone to degradation under improper storage conditions.

This guide synthesizes mechanistic causality with field-proven protocols to ensure the absolute structural integrity of your chemical inventory.

Part 1: Mechanistic Overview of Alkyne Degradation

Before troubleshooting, it is critical to understand why degradation occurs. Terminal alkynes are susceptible to three primary degradation pathways when exposed to environmental stress: oxidative dimerization, nucleophilic hydration, and oxidative cleavage[1],[2].

AlkyneDegradation cluster_degradation Primary Alkyne Degradation Pathways A [3-Methoxy-4-(2-propynyloxy)phenyl]methanol (Intact Terminal Alkyne) B Glaser Homocoupling (Conjugated Diyne) A->B Trace Cu(I)/Cu(II) + O2 (Oxidative Dimerization) C Alkyne Hydration (Ketone/Aldehyde) A->C Trace Acid/Metal + H2O (Nucleophilic Addition) D Oxidative Cleavage (Carboxylic Acid) A->D Strong Oxidants / ROS (C≡C Bond Cleavage)

Mechanistic pathways of terminal alkyne degradation in propargyl ether derivatives.

Part 2: Troubleshooting FAQs

Q1: My stored [3-Methoxy-4-(2-propynyloxy)phenyl]methanol has turned from a pale oil/solid to a dark brown, viscous material. What happened? A1: This is a classic presentation of oxidative degradation and subsequent polymerization. The terminal alkyne on the propargyloxy group is highly susceptible to Glaser homocoupling [1]. If your batch contains even parts-per-million (ppm) levels of transition metals (especially copper from previous synthetic steps) and is exposed to ambient oxygen, the alkynes dimerize into conjugated diynes. Over time, these diynes polymerize, resulting in a dark, viscous appearance and a complete loss of click-chemistry reactivity.

Q2: I observe a +18 Da mass shift in my LC-MS analysis of the stored compound. Is the alkyne hydrating? A2: Yes. Terminal alkynes can undergo hydration to form methyl ketones (Markovnikov addition) or aldehydes (anti-Markovnikov addition)[3]. This reaction is typically catalyzed by trace acidic impurities or metal salts in the presence of ambient moisture. To prevent this, the compound must be rigorously desiccated prior to long-term storage.

Q3: Can the benzyl alcohol moiety also degrade during storage? A3: Yes, though it is secondary to alkyne degradation. The hydroxymethyl group (-CH2OH) can be oxidized to a benzaldehyde derivative (yielding a vanillin-propargyl ether) if exposed to strong oxidants or prolonged atmospheric oxygen[2],[4]. This further underscores the necessity of an inert storage atmosphere.

Q4: What are the absolute best practices for storing this compound to prevent degradation? A4: To guarantee structural integrity, storage must eliminate the three catalysts of degradation: oxygen, moisture, and thermal energy. The compound must be stored at -20°C under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the solid/oil more effectively), and protected from UV light using amber vials[1],[5].

Part 3: Quantitative Degradation Data

The following table summarizes the causal relationship between storage conditions and the purity retention of[3-Methoxy-4-(2-propynyloxy)phenyl]methanol over a 6-month period.

Storage TemperatureAtmosphereLight ExposureDesiccant Used6-Month Purity Retention (%)Primary Impurity Observed
-20°C Argon Dark (Amber) Yes > 99.5% None (Stable)
4°CNitrogenDark (Amber)Yes~ 96.0%Trace Ketone (+18 Da)
25°C (Room Temp)AirDark (Amber)No~ 82.0%Ketones & Diynes
25°C (Room Temp)AirAmbient UVNo< 50.0%Polymers & Aldehydes
Part 4: Standard Operating Procedures (Protocols)

To ensure trustworthiness, every protocol below is designed as a self-validating system —meaning the procedure includes built-in checks to confirm the step was executed successfully.

StorageWorkflow S1 1. Trace Metal Removal S2 2. Complete Desiccation S1->S2 S3 3. Argon Blanketing S2->S3 S4 4. Amber Vial Enclosure S3->S4 S5 5. -20°C Storage S4->S5

Five-step self-validating workflow for the optimal storage of terminal alkynes.

Protocol A: Inert Gas Purging and Cryo-Storage

Purpose: To eliminate oxygen and moisture prior to long-term storage.

  • Desiccation: Transfer the purified [3-Methoxy-4-(2-propynyloxy)phenyl]methanol into a high-quality amber glass vial. Place the open vial in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) for at least 12 hours.

    • Validation: The compound should reach a constant mass, indicating all residual solvent and surface moisture have been removed.

  • Septum Sealing: Cap the vial tightly with a PTFE-lined silicone septum cap.

  • Argon Purging (Schlenk Method): Insert a vent needle (e.g., 20-gauge) into the septum. Insert a second needle connected to a low-pressure Argon line. Purge the vial with Argon for 3–5 minutes. Argon, being denser than air, will displace oxygen from the bottom up[1].

  • Pressurization & Sealing: Remove the vent needle first. Allow the Argon to flow for exactly 2 more seconds to create a slight positive pressure inside the vial, then rapidly remove the Argon needle.

    • Validation (Self-Validating Step): The silicone septum should exhibit a very slight outward bulge (positive pressure dome). If the septum is flat or concave, the seal is compromised, and the purge must be repeated.

  • Storage: Wrap the cap seal with Parafilm and store immediately at -20°C[5].

Protocol B: Rescue Purification of Degraded Alkyne

Purpose: To recover intact monomer from a partially degraded batch (<15% degradation).

  • Sample Preparation: Dissolve the degraded, darkened mixture in a minimal amount of Dichloromethane (DCM).

  • Column Packing: Prepare a silica gel flash chromatography column using a solvent system of Hexanes:Ethyl Acetate (8:2, v/v).

  • Loading & Elution: Load the sample onto the column. Elute with the 8:2 Hexanes:EtOAc mixture. The non-polar diyne impurities (Glaser coupling products) will elute first, followed by the target intact alkyne. Polar ketone impurities and polymers will remain on the baseline or elute much later.

  • Fraction Analysis: Spot fractions on a TLC plate.

    • Validation (Self-Validating Step): Develop the TLC plate and stain with alkaline KMnO4. The intact terminal alkyne will appear as a distinct, rapidly oxidizing yellow/brown spot against the purple background (Rf ~0.35 in 7:3 Hexanes:EtOAc). If the spot requires UV light to be seen but does not stain with KMnO4, it is likely a degraded byproduct lacking the C≡C bond.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure at <30°C to prevent thermal degradation, then immediately proceed to Protocol A .

References
  • Title: Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic | Source: Arkat USA | URL: [Link]

  • Title: Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS | Source: BroadPharm | URL: [Link]

  • Title: Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study | Source: Langmuir (ACS Publications) | URL: [Link]

  • Title: Reagents for Internal and Terminal Alkynes | Source: Scribd | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with [3-Methoxy-4-(2-propynyloxy)phenyl]metha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with [3-Methoxy-4-(2-propynyloxy)phenyl]methanol .

This molecule is a highly versatile building block, frequently utilized as an alkyne-tagged chemical probe for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. While its hydroxymethyl group provides limited hydrogen-bonding capacity, the combination of an aromatic core and a propynyloxy (alkyne) tail renders the molecule significantly lipophilic. This inherent hydrophobicity frequently leads to assay failure due to poor aqueous solubility.

The following guide provides mechanistic explanations, self-validating protocols, and formulation strategies to ensure your probe remains fully dissolved and bioavailable in your assays.

Part 1: Diagnostic Workflows & Mechanisms

Before altering your assay conditions, it is critical to understand why precipitation occurs and how to systematically troubleshoot it.

Workflow A Weigh Solid Probe [3-Methoxy-4-(2-propynyloxy)phenyl]methanol BB BB A->BB B Dissolve in 100% Anhydrous DMSO (10-50 mM Stock) C Dilute into Aqueous Buffer (e.g., PBS or Cell Media) D Assess Kinetic Solubility (Nephelometry / DLS) C->D E Solution is Optically Clear Proceed to Bioassay D->E No Aggregation F Precipitation Detected (High Light Scattering) D->F Aggregation G Reformulate with Excipients (e.g., 10% HP-β-CD or 0.1% Tween-20) F->G G->C Retry Dilution BB->C

Caption: Workflow for troubleshooting and validating the aqueous solubility of chemical probes.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my probe instantly turn cloudy when diluted from DMSO into PBS or cell culture media?

The Causality: You are observing a failure of kinetic solubility . When a highly concentrated DMSO stock is spiked into an aqueous buffer, the DMSO solvent rapidly diffuses into the bulk water. The lipophilic [3-Methoxy-4-(2-propynyloxy)phenyl]methanol molecules are suddenly exposed to a highly polar environment. Because solvent displacement occurs faster than the molecule can establish stable interactions with water, the molecules undergo rapid hydrophobic collapse—self-associating to minimize their surface area exposed to water[1]. This leads to micro-precipitation, drastically reducing the effective concentration of your probe and causing false negatives in bioassays[1].

Q2: How should I prepare and store my master stock to prevent degradation and precipitation?

The Causality: Always use anhydrous DMSO (>99.9%) purged with nitrogen or argon. DMSO is highly hygroscopic. If subjected to repeated freeze-thaw cycles or left open to the atmosphere, it rapidly absorbs water[2]. Even a 4-5% water content in your DMSO stock will exponentially decrease its solubilizing capacity for hydrophobic probes, causing[3-Methoxy-4-(2-propynyloxy)phenyl]methanol to precipitate directly inside the storage vial over time[2].

  • Best Practice: Aliquot your 10-50 mM stock into single-use vials and store at -20°C or -80°C to avoid freeze-thaw liabilities.

Q3: If direct dilution fails, what is the most effective formulation strategy for cell-based assays?

The Causality: We highly recommend utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The aromatic ring and alkyne tail of your probe are ideal geometric fits for the hydrophobic inner cavity of β-cyclodextrins[3]. By encapsulating the lipophilic portion of the molecule, HP-β-CD forms a 1:1 inclusion complex. The hydrophilic exterior of the cyclodextrin maintains the entire complex in aqueous solution, shielding the probe from bulk water and preventing aggregation[3].

Mechanism Probe Hydrophobic Probe (Aromatic Core + Alkyne) Water Aqueous Environment (High Polarity) Probe->Water Direct Dilution CD HP-β-Cyclodextrin (Hydrophobic Cavity) Probe->CD Co-formulation Precip Hydrophobic Collapse (Precipitation / False Negatives) Water->Precip Solvent Shift Soluble Water-Soluble Monomers (Bioavailable for Target) Water->Soluble Complex 1:1 Inclusion Complex (Thermodynamically Stable) CD->Complex Host-Guest Binding Complex->Water Hydrophilic Shielding

Caption: Mechanism of HP-β-CD mediated solubilization preventing hydrophobic collapse in water.

Q4: Can I just add HP-β-CD directly to my DMSO stock solution?

The Causality: No. This is a common and critical error. DMSO is a known competitor for the cyclodextrin cavity[4]. If you attempt to form an inclusion complex in the presence of high concentrations of DMSO (e.g., >5%), the DMSO molecules will occupy the cyclodextrin cavities, displacing [3-Methoxy-4-(2-propynyloxy)phenyl]methanol and completely negating the solubilizing effect[4]. Complexation must be performed in predominantly aqueous conditions.

Part 3: Quantitative Formulation Guidelines

To optimize your assay, adhere to the maximum tolerated concentrations of solubilizing agents. Exceeding these limits can result in cellular toxicity or assay interference.

Solubilizing AgentMechanism of ActionMax Conc. (Cell Culture)Max Conc. (Biochemical Assays)Key Limitations
DMSO Co-solvent (Polar Aprotic)0.1% – 0.5% (v/v)Up to 5% (v/v)[5]High concentrations cause cell death and enzyme denaturation.
HP-β-CD Host-Guest Inclusion Complex1% – 5% (w/v)Up to 10% (w/v)Can extract cholesterol from cell membranes at >5%[3].
Tween-20 Non-ionic Surfactant (Micellar)< 0.01% (v/v)0.01% – 0.1% (v/v)May disrupt lipid bilayers or interfere with protein-protein interactions.

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. Micro-precipitates are often invisible to the naked eye but will severely disrupt fluorescence, absorbance, and binding assays. Every solubility protocol must end with a quantitative validation step.

Protocol A: Preparation of HP-β-CD Inclusion Complex

Note: This protocol avoids the use of DMSO to prevent competitive binding.

  • Prepare the Host Solution: Dissolve HP-β-CD in your target assay buffer (e.g., PBS) to a final concentration of 10% (w/v). Ensure complete dissolution.

  • Add the Guest: Weigh the solid [3-Methoxy-4-(2-propynyloxy)phenyl]methanol. Add it directly to the 10% HP-β-CD solution to achieve your desired master concentration (e.g., 1 mM).

  • Drive Complexation: Sonicate the suspension in a water bath at room temperature for 30–60 minutes. The mechanical energy facilitates the thermodynamic exchange of water out of the cyclodextrin cavity, allowing the lipophilic probe to enter.

  • Clarify: Filter the solution through a 0.22 µm PTFE or PVDF syringe filter to remove any uncomplexed, undissolved solid.

Protocol B: Self-Validating Solubility Check (Nephelometry)

Use this protocol to definitively prove your compound is dissolved before running your biological assay.

  • Plate Preparation: Transfer 100 µL of your final formulated probe solution (from Protocol A, or your DMSO-diluted sample) into a clear-bottom, black-walled 96-well plate.

  • Control Wells: Include 100 µL of the exact matched vehicle buffer (e.g., PBS + 10% HP-β-CD, or PBS + 1% DMSO) without the probe.

  • Measurement: Read the plate using a microplate reader equipped with a Nephelometry module. (Alternative: If a nephelometer is unavailable, measure optical absorbance at 620 nm. True solutions do not absorb at 620 nm; any signal is due to light scattering from micro-precipitates).

  • Data Interpretation: Calculate the Scattering Index. If the signal of the probe well is >0.05 OD units above the vehicle control, micro-precipitation has occurred[6]. You must return to the workflow and increase the excipient concentration or decrease the probe concentration.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in enteric delivery systems: A review. (Referenced via general principles of: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes). Pharmaceutics.[Link]

  • Céspedes-Camacho, I. F., et al. (2017). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The Journal of Physical Chemistry B.[Link]

  • Katsamakas, S., et al. (2017). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS Discovery.[Link]

Sources

Optimization

Minimizing side reactions during[3-Methoxy-4-(2-propynyloxy)phenyl]methanol oxidation

Troubleshooting Guide & Validated Protocols for Chemoselective Benzylic Oxidation Welcome to the Application Support Center. The oxidation of[3-Methoxy-4-(2-propynyloxy)phenyl]methanol to its corresponding aldehyde (O-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & Validated Protocols for Chemoselective Benzylic Oxidation

Welcome to the Application Support Center. The oxidation of[3-Methoxy-4-(2-propynyloxy)phenyl]methanol to its corresponding aldehyde (O-propargyl vanillin) presents a unique chemoselectivity challenge. The molecule contains a reactive benzylic alcohol, an electron-rich aromatic ring, and a highly sensitive terminal alkyne (propargyl ether).

As a Senior Application Scientist, I have compiled this guide to help you navigate the thermodynamic and kinetic pitfalls of this transformation. Our goal is to ensure high aldehyde yields while completely suppressing alkyne degradation, Glaser coupling, and over-oxidation to the carboxylic acid.

Visualizing the Chemoselectivity Logic

Before beginning your experiment, it is critical to select an oxidant that respects the orthogonal reactivity of the terminal alkyne.

G Start Target: Oxidize Benzylic Alcohol Preserve Alkyne & Ether Strong Harsh Oxidants (KMnO4, Jones) Start->Strong Avoid CuCat Cu/Aerobic Systems (Cu/TEMPO/O2) Start->CuCat Caution Mild Mild/Anhydrous (MnO2, DMP) Start->Mild Preferred OverOx Over-oxidation to Acid Ether Cleavage Strong->OverOx Glaser Glaser Coupling (Diyne Formation) CuCat->Glaser Success High Yield Aldehyde Intact Propargyl Group Mild->Success

Caption: Chemoselectivity logic tree for the oxidation of propargylated vanillyl alcohol derivatives.

Troubleshooting & FAQs

Q1: I attempted an aerobic oxidation using a Cu/TEMPO catalyst system, but my NMR shows a complex mixture and the loss of the terminal alkyne proton (~2.5 ppm). What happened? Root Cause & Causality: While Cu/TEMPO is a benchmark system for the green oxidation of unprotected vanillyl alcohol [1], it is fundamentally incompatible with your substrate. Copper(I/II) species in the presence of oxygen and a terminal alkyne rapidly catalyze Glaser-Hay homocoupling . Instead of selectively oxidizing the benzylic alcohol, the copper inserts into the terminal C–H bond of the propargyl group, coupling two molecules together to form a diyne dimer. Solution: Immediately abandon copper-based aerobic oxidations for terminal alkynes. Switch to a metal-free hypervalent iodine reagent (like Dess-Martin Periodinane) or a heterogeneous surface oxidant like activated Manganese Dioxide (MnO₂).

Q2: I used Jones Reagent (CrO₃/H₂SO₄), but I isolated the carboxylic acid instead of the aldehyde, and the propargyl ether seems cleaved. Why? Root Cause & Causality: Jones oxidation operates under highly acidic, aqueous conditions. Benzylic aldehydes are highly susceptible to hydration to form a gem-diol, which is then rapidly over-oxidized by chromium species to the carboxylic acid. Furthermore, the strongly acidic environment promotes the hydration of the alkyne (forming a methyl ketone via Markovnikov addition) or acid-catalyzed cleavage of the propargyl ether. Solution: You must use strictly anhydrous, mild conditions to arrest the oxidation at the aldehyde stage.

Q3: My MnO₂ oxidation is stalling at 40-50% conversion, even after 24 hours. How do I drive it to completion? Root Cause & Causality: The oxidation of alcohols by MnO₂ is a heterogeneous surface reaction. The rate-limiting step is the adsorption of the substrate onto the MnO₂ lattice and the subsequent hydrogen atom abstraction [2]. Because the reaction relies strictly on the active surface area, standard stoichiometric ratios (1-2 equivalents) are vastly insufficient. Furthermore, ambient water strongly coordinates to the MnO₂ surface, poisoning the active sites. Solution:

  • Use a massive stoichiometric excess (10 to 20 equivalents by weight).

  • Ensure the MnO₂ is "Activated" (roasted to remove adsorbed water).

  • Run the reaction in strictly anhydrous solvents (DCM or Chloroform).

Quantitative Data: Oxidant Comparison Profile

To assist in your experimental design, we have summarized the performance metrics of common oxidants against this specific substrate class.

Oxidant SystemBenzylic Oxidation YieldAlkyne ToleranceRisk of Over-OxidationRecommended for this Substrate?
Activated MnO₂ >90%ExcellentVery LowYes (Gold Standard)
Dess-Martin Periodinane (DMP) >95%ExcellentVery LowYes ( Rapid/Homogeneous )
Cu/TEMPO / O₂ VariablePoor (Glaser Coupling)LowNo
Jones Reagent (CrO₃/H₂SO₄) Low (Aldehyde)Poor (Hydration/Cleavage)High (Forms Acid)No
KMnO₄ (aq) Low (Aldehyde)Poor (Cleavage)High (Forms Acid)No
Validated Experimental Protocols
Protocol A: Heterogeneous Oxidation via Activated MnO₂ (Preferred for Scale-up)

This protocol exploits the heterogeneous nature of MnO₂ to provide a self-validating, easy-to-purify system. The lack of solubility of the oxidant ensures that over-oxidation is thermodynamically restricted under anhydrous conditions.

Materials:

  • [3-Methoxy-4-(2-propynyloxy)phenyl]methanol (1.0 eq)

  • Activated MnO₂ (10–15 eq by weight)

  • Anhydrous Dichloromethane (DCM)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add the activated MnO₂ powder in one portion. (Scientific Insight: The massive excess is required because only the surface lattice oxygen participates in the hydrogen atom abstraction.)

  • Reaction: Stir the black suspension vigorously at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction typically reaches completion in 4 to 12 hours.

  • Quench & Filtration: Once the starting material is consumed, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with excess DCM and Ethyl Acetate to ensure complete desorption of the product from the metal surface.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting product, 3-methoxy-4-(2-propynyloxy)benzaldehyde, is typically >95% pure by NMR and requires no column chromatography.

G Substrate Substrate (1.0 eq) Reagent Activated MnO2 (10-20 eq) Substrate->Reagent Add Solvent Anhydrous DCM Room Temp Reagent->Solvent Stir 4-12h Filter Celite Filtration (Remove Mn salts) Solvent->Filter Workup Product Propargylated Vanillin Filter->Product Evaporate

Caption: Standard workflow for the MnO2-mediated selective oxidation of benzylic alcohols.

Protocol B: Homogeneous Oxidation via Dess-Martin Periodinane (DMP)

For rapid, small-scale analytical reactions where heterogeneous stirring is problematic, DMP offers a mild, homogeneous alternative that perfectly tolerates propargyl ethers [3].

Materials:

  • Substrate (1.0 eq)

  • Dess-Martin Periodinane (1.1–1.2 eq)

  • Anhydrous DCM

  • Saturated aqueous NaHCO₃ and Na₂S₂O₃

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Addition: Add DMP portion-wise. (Scientific Insight: DMP operates via a ligand exchange mechanism followed by reductive elimination of acetic acid. Keeping the temperature low initially prevents any exothermic degradation.)

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours until complete by TLC.

  • Quench: Pour the reaction into an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Vigorously stir for 15 minutes. (Scientific Insight: The thiosulfate reduces unreacted hypervalent iodine to water-soluble iodinane byproducts, while the bicarbonate neutralizes the liberated acetic acid, protecting the propargyl ether from acidic cleavage.)

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References
  • Aerobic oxidation of vanillyl alcohol to vanillin catalyzed by air-stable and recyclable copper complex and TEMPO under base-free conditions Green Chemistry (RSC Publishing) URL:[Link] [1]

  • Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO₂ RSC Advances URL:[Link] [2]

  • Oxidative Cyclization of Kynuramine and Ynones Enabling Collective Syntheses of Pyridoacridine Alkaloids The Journal of Organic Chemistry (ACS Publications) URL:[Link] [3]

Reference Data & Comparative Studies

Validation

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol vs. Standard Propargyl Ethers in CuAAC: A Technical Comparison Guide

Executive Summary The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of click chemistry, relying heavily on terminal alkynes for rapid, bioorthogonal conjugation[1]. While standard propargyl et...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of click chemistry, relying heavily on terminal alkynes for rapid, bioorthogonal conjugation[1]. While standard propargyl ethers (e.g., propargyl phenyl ether) provide excellent baseline reactivity[2], they are inherently hydrophobic, limiting their utility in purely aqueous biological systems.

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol , a propargylated derivative of vanillyl alcohol, introduces a paradigm shift. By incorporating a hydroxymethyl (-CH₂OH) group and an electron-donating methoxy (-OCH₃) group, this substrate bridges the gap between high-efficiency click reactivity and aqueous bioconjugation. This guide objectively compares its physicochemical profile, mechanistic advantages, and experimental workflows against standard propargyl ethers.

Structural Causality & Physicochemical Profiles

The structural modifications in[3-Methoxy-4-(2-propynyloxy)phenyl]methanol dictate its divergent behavior in solution and catalysis. The primary alcohol acts as a potent hydrogen bond donor and acceptor, drastically reducing the LogP (increasing hydrophilicity) compared to unfunctionalized aromatic ethers.

Table 1: Physicochemical & Structural Comparison
FeatureStandard Propargyl Ethers (e.g., Phenyl Propargyl Ether)[3-Methoxy-4-(2-propynyloxy)phenyl]methanol
Aqueous Solubility Very Low (Hydrophobic)High (Hydrogen bonding via -CH₂OH)
Steric Profile Minimal hindrance around the ether linkageModerate (ortho-methoxy group adds bulk)
Electronic Effects Standard ether oxygen resonanceElectron-rich aromatic system (methoxy + ether)
Post-Click Utility Monofunctional (Terminal triazole only)Bifunctional (Benzyl alcohol handle for functionalization)
Solvent Requirement Requires organic co-solvents (DMSO, t-BuOH)[1]Compatible with purely aqueous buffers (PBS)

The causality here is direct: the hydroxymethyl group eliminates the absolute requirement for cytotoxic organic co-solvents, making the vanillyl derivative vastly superior for functionalizing polyhydroxylated platforms and sensitive biomolecules[3]. Furthermore, the benzyl alcohol moiety serves as a secondary chemical handle, allowing for post-click transformations such as esterification or oxidation to an aldehyde.

Workflow Standard Standard Propargyl Ethers OrgSolv Requires Organic Co-solvents Standard->OrgSolv Limit Terminal Triazole Only Standard->Limit Vanillyl [3-Methoxy-4-(2-propynyloxy) phenyl]methanol AqSolv Aqueous Compatible (Bioconjugation) Vanillyl->AqSolv Bifunc Bifunctional Handle (-CH2OH group) Vanillyl->Bifunc

Divergent experimental workflows based on alkyne hydrophilicity and post-click bifunctionality.

CuAAC Reactivity: Electronic & Steric Interplay

In CuAAC, propargyl groups consistently demonstrate ~85-90% conversion rates under standard conditions[1]. The formation of the rate-limiting copper acetylide intermediate is highly sensitive to the electronic environment of the alkyne[2].

For standard propargyl ethers, the oxygen atom inductively withdraws electron density from the propargyl carbon, slightly increasing the acidity of the terminal proton and accelerating copper coordination. In [3-Methoxy-4-(2-propynyloxy)phenyl]methanol, the electron-donating methoxy group enriches the aromatic ring. While this ortho-substitution introduces minor steric bulk, the aqueous solvation provided by the -CH₂OH group stabilizes the dinuclear copper intermediate in polar media, offsetting any steric penalties.

CuAAC_Mechanism Cat Cu(I) Catalyst Acetylide Cu-Acetylide Complex (Stabilized Intermediate) Cat->Acetylide + Alkyne Alkyne Vanillyl Propargyl Ether (Aqueous Solvated) Alkyne->Acetylide Dinuclear Dinuclear Cu-Azide-Alkyne Acetylide->Dinuclear + Azide Azide Organic Azide Azide->Dinuclear Triazolide Cu-Triazolide Dinuclear->Triazolide Cycloaddition Triazolide->Cat Catalyst Recovery Product 1,4-Triazole Product (Bifunctional) Triazolide->Product Protonation

CuAAC catalytic cycle highlighting aqueous stabilization of the vanillyl propargyl ether derivative.

Table 2: Quantitative Performance & Conversion Metrics

Data adapted from standardized ligand-accelerated conditions (10 µM Cu⁺, 30 min)[1],[2].

Alkyne SubstrateCatalyst SystemSolvent SystemTime to >85% ConversionMechanistic Notes
Phenyl Propargyl Ether 10 µM Cu⁺, THPTAt-BuOH/H₂O (1:1)~30 minExcellent baseline reactivity; fails in pure water due to precipitation[1].
[3-Methoxy-4-(2-propynyloxy)phenyl]methanol 10 µM Cu⁺, THPTAAqueous Buffer (PBS)~35 minBenzyl alcohol moiety enhances aqueous solvation; maintains high kinetics[3].
Phenylacetylene (Control)10 µM Cu⁺, THPTAt-BuOH/H₂O (1:1)>60 minAryl alkynes are slightly less reactive than propargyl groups[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent preparation and visual checkpoints guarantees that researchers can identify failures in real-time.

Protocol A: Aqueous Bioconjugation using[3-Methoxy-4-(2-propynyloxy)phenyl]methanol

This protocol leverages the hydrophilicity of the vanillyl derivative for bioconjugation, utilizing the water-soluble ligand THPTA[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM stock of CuSO₄·5H₂O in degassed water. Separately, prepare a 50 mM stock of THPTA ligand. Causality: Degassing prevents premature oxidation.

  • Catalyst Pre-complexation (Critical Checkpoint): Mix 10 µL of CuSO₄ stock with 20 µL of THPTA stock. Allow to incubate for 5 minutes. Self-Validation: The solution must remain a clear, light blue. If a brown precipitate forms, the copper has degraded (CuO), and the run is invalid. Pre-complexation prevents copper-induced fragmentation of sensitive substrates[2].

  • Substrate Addition: In a reaction vial containing 1 mL of PBS (pH 7.4), add the azide-functionalized biomolecule (1.0 eq) and[3-Methoxy-4-(2-propynyloxy)phenyl]methanol (1.2 eq).

  • Initiation: Add the pre-complexed Cu/THPTA mixture to the reaction vial. Immediately add 10 equivalents of freshly prepared sodium ascorbate (100 mM aqueous stock). Causality: Ascorbate reduces Cu(II) to the active Cu(I) species in situ[1].

  • Monitoring & Workup: Stir at room temperature for 1 hour. Self-Validation: Monitor via TLC. The free -CH₂OH group on the alkyne allows for distinct visualization using a KMnO₄ stain (which oxidizes the alcohol). The disappearance of this specific spot confirms complete conversion.

Protocol B: Standard CuAAC with Propargyl Phenyl Ether

This protocol is optimized for small organic molecules where hydrophobicity necessitates organic co-solvents[1].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve Propargyl Phenyl Ether (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water. Causality: Pure water will cause the ether to crash out, halting the reaction. The co-solvent ensures a homogenous catalytic environment[1].

  • Catalyst Addition: Add 5 mol% CuSO₄·5H₂O directly to the mixture, followed by 10 mol% sodium ascorbate.

  • Reaction & Workup: Stir for 30-60 minutes. Once complete (verified by LC-MS), extract the mixture with Ethyl Acetate (3x). Causality: The resulting triazole retains the hydrophobicity of the phenyl ether, requiring organic extraction for isolation, unlike the water-soluble vanillyl derivatives.

Conclusion

While standard propargyl ethers remain highly effective for general organic synthesis, [3-Methoxy-4-(2-propynyloxy)phenyl]methanol offers a distinct, dual-purpose advantage. By solving the solubility limitations inherent to hydrophobic alkynes and providing a secondary benzyl alcohol handle for downstream functionalization, it serves as a superior reagent for complex bioconjugation and the development of cleavable linker systems.

Sources

Comparative

Benchmarking [3-Methoxy-4-(2-propynyloxy)phenyl]methanol for fluorescent probe attachment

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Introduction: The Need for Tunable Bioconjugation In the realm of chemical bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Introduction: The Need for Tunable Bioconjugation

In the realm of chemical biology and drug development, the attachment of fluorescent probes to biomolecules requires linkers that are not only highly reactive but also structurally predictable. [3-Methoxy-4-(2-propynyloxy)phenyl]methanol (CAS: 385383-48-2), commonly referred to as 4-O-propargyl vanillyl alcohol, has emerged as a premier bifunctional linker.

Unlike minimalist aliphatic linkers, this compound features a meticulously arranged aromatic core. It provides a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1] and a benzylic alcohol for target conjugation. This guide benchmarks its performance against standard alternatives and provides a self-validating protocol for its application in fluorescent labeling.

Structural Mechanistic Analysis (Expertise & Causality)

To understand why[3-Methoxy-4-(2-propynyloxy)phenyl]methanol is highly valued, we must deconstruct the causality behind its structural design:

  • The Propargyl Ether (Alkyne Handle): The propargyl group provides a sterically unhindered terminal alkyne. This minimal steric bulk ensures exceptionally fast kinetics during the CuAAC "click" reaction with azide-functionalized fluorophores [2].

  • The Vanillyl Core (Electronic Tuning): The aromatic ring is not merely a spacer. The electron-donating methoxy group (-OCH₃) at the meta position and the ether oxygen at the para position significantly alter the electron density of the benzylic carbon. This specific electronic tuning makes the benzylic position highly versatile: it can form stable carbamate linkages for permanent labeling, or it can be engineered into a self-immolative spacer (e.g., quinone-methide elimination) that releases the payload upon exposure to specific stimuli like reactive oxygen species (ROS) or enzymatic cleavage [3].

  • The Benzylic Alcohol (Conjugation Handle): The primary hydroxyl group allows for straightforward activation (e.g., conversion to an NHS-carbonate) to react with primary amines on target proteins or small-molecule drugs.

MechanisticLogic Target Target Molecule (Protein/Drug) Benzyl Benzylic Handle (Conjugation Site) Target->Benzyl Carbamate/Ester Vanillyl Vanillyl Core (Electronic Tuning) Benzyl->Vanillyl Alkyne Propargyl Ether (CuAAC Handle) Vanillyl->Alkyne Probe Azide-Fluorophore (Reporter) Alkyne->Probe CuAAC Click

Caption: Structural logic of the [3-Methoxy-4-(2-propynyloxy)phenyl]methanol linker system.

Benchmarking Alternatives (Data Presentation)

When designing a bioconjugation strategy, selecting the right linker dictates the success of the assay. The table below objectively compares [3-Methoxy-4-(2-propynyloxy)phenyl]methanol against three common industry alternatives.

Linker AlternativeClick Chemistry TypeSteric BulkLinker Cleavability / Stimuli-ResponsivenessCost-EfficiencyPrimary Use Case
[3-Methoxy-4-(2-propynyloxy)phenyl]methanol CuAAC (Copper-catalyzed)ModerateHigh (Can act as a self-immolative spacer via quinone-methide elimination)HighStimuli-responsive probes, stable bioconjugation, proteomics.
Propargyl Alcohol CuAAC (Copper-catalyzed)Very LowNone (Strictly stable aliphatic linkage)Very HighMinimalist tagging where spacer length is irrelevant.
DBCO-PEG4-OH SPAAC (Copper-free)Very HighLow (Stable PEG chain, no inherent self-immolation)LowIn vivo labeling where copper toxicity is a strict limitation.
4-Ethynylbenzyl alcohol CuAAC (Copper-catalyzed)ModerateLow (Direct alkyne attachment alters aromatic electronics)ModerateRigid spacing, though direct conjugation can quench fluorophores.

Key Takeaway: While DBCO-PEG4-OH is superior for copper-free in vivo applications, [3-Methoxy-4-(2-propynyloxy)phenyl]methanol is the optimal choice for in vitro assays, chemical proteomics, and smart drug delivery systems due to its unique capacity to act as a tunable, self-immolative spacer [4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes a mandatory analytical checkpoint to confirm causality and prevent downstream failures.

Phase 1: Linker Activation (NHS-Carbonate Formation)
  • Reaction: Dissolve 10 mg of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol in 500 µL of anhydrous DMF. Add 1.5 equivalents of N,N'-Disuccinimidyl carbonate (DSC) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Incubation: Stir at room temperature for 2 hours under nitrogen.

  • Validation Checkpoint 1 (LC-MS): Analyze a 1 µL aliquot via LC-MS. Causality: You must observe the complete disappearance of the starting alcohol mass and the appearance of the NHS-carbonate mass. Proceeding without full conversion will result in low conjugation yields.

Phase 2: Target Conjugation
  • Reaction: Add the activated NHS-carbonate linker (10-fold molar excess) to your target protein (e.g., 1 mg/mL in 100 mM Sodium Bicarbonate buffer, pH 8.3).

  • Incubation: Incubate for 2 hours at room temperature with gentle agitation.

  • Purification: Remove unreacted linker using a Zeba™ Spin Desalting Column (or equivalent size-exclusion chromatography).

  • Validation Checkpoint 2 (MALDI-TOF): Analyze the purified protein. Causality: The mass shift compared to the unlabeled protein will dictate the Degree of Labeling (DOL). A DOL of 1-3 alkynes per protein is optimal to prevent precipitation.

Phase 3: CuAAC Fluorescent Labeling
  • Reaction Setup: To the alkyne-tagged protein, sequentially add:

    • Azide-Fluorophore (e.g., Alexa Fluor 488 Azide): 5 equivalents.

    • THPTA ligand: 1 mM final concentration. (Causality: THPTA chelates Cu(I), accelerating the reaction while protecting the protein from ROS-induced degradation).

    • CuSO₄: 200 µM final concentration.

    • Sodium Ascorbate (freshly prepared): 5 mM final concentration.

  • Incubation: React for 1 hour at room temperature in the dark.

  • Validation Checkpoint 3 (In-Gel Fluorescence): Run the sample on an SDS-PAGE gel. Before Coomassie staining, scan the gel on a fluorescence imager. Causality: A fluorescent band at the exact molecular weight of your protein confirms successful, covalent probe attachment.

Workflow Step1 1. Activation DSC + DIPEA Step2 2. Conjugation Target-NH2 Incubation Step1->Step2 Step3 3. Validation MALDI-TOF Mass Spec Step2->Step3 Step4 4. CuAAC Click Azide-Dye + Cu(I) Catalyst Step3->Step4 Step5 5. Final Validation In-Gel Fluorescence Step4->Step5

Caption: Self-validating experimental workflow for fluorescent probe attachment.

References

  • Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging MDPI - Molecules[Link]

  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins Journal of Lipid Research (via PMC)[Link]

  • Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles Journal of the American Chemical Society (JACS)[Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences Pharmaceutical Research (via PMC)[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol (CAS No: 385383-48-2). The procedures outlined are designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol (CAS No: 385383-48-2). The procedures outlined are designed for researchers, chemists, and laboratory personnel in drug development and scientific research environments. The guidance herein is synthesized from established chemical safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

The fundamental principle guiding the disposal of this compound is to treat it as hazardous chemical waste from the moment of generation. Its molecular structure, featuring a reactive propargyl group and an ether linkage, necessitates specific handling precautions that go beyond general chemical waste procedures.

Hazard Identification and Chemical Profile

Understanding the specific hazards of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol is the cornerstone of its safe management. The compound is classified as hazardous, primarily due to its potential for harm upon ingestion, skin contact, or inhalation.

Inherent Chemical Hazards

The GHS classification for this compound includes the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

These classifications are represented by the GHS07 pictogram (Exclamation mark), signaling that the substance is an irritant and can cause harm.

Beyond these immediate health warnings, two structural features demand expert consideration:

  • Propargyl Group Reactivity: The terminal alkyne (propargyl group) is a high-energy functional group. It can be reactive and must be handled accordingly to avoid unintended reactions.[1]

  • Ether Peroxide Formation: Like many ethers, this compound has the potential to form explosive peroxides over time, especially when exposed to air and light.[1] This reactivity risk underscores the importance of not storing waste containing this chemical for extended periods.

Physicochemical Properties

A clear understanding of the compound's physical properties is essential for safe handling and spill response.

PropertyValueSource
CAS Number 385383-48-2
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Physical Form Solid
Melting Point 58-60 °C

Mandatory Personal Protective Equipment (PPE) and Handling

Given the compound's hazard profile, strict adherence to PPE protocols is non-negotiable. All handling and disposal procedures must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[2][3]

  • Hand Protection: Wear nitrile gloves or other chemically resistant gloves. Gloves must be inspected before use and changed immediately if contamination is suspected.[4][5]

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles are required at all times.[4][5]

  • Body Protection: A lab coat, buttoned to its full length, must be worn. Full-length pants and closed-toe shoes are also mandatory to prevent skin exposure.[5][6]

Step-by-Step Waste Management and Disposal Protocol

The proper disposal of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol waste requires a systematic approach, from initial collection to final pickup. This process ensures safety and regulatory compliance.

Step 1: Classify and Segregate at the Point of Generation

Immediately classify any material containing [3-Methoxy-4-(2-propynyloxy)phenyl]methanol as hazardous chemical waste .[1] This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated items (e.g., pipette tips, weighing boats, gloves, paper towels).

  • Rinsate from cleaning contaminated glassware.

Crucially, this waste stream must be segregated from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent violent reactions. [1][7]

Step 2: Utilize a Designated Hazardous Waste Container
  • Select the Right Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass). The container must have a secure, tight-fitting screw cap.[7][8]

  • Maintain Container Integrity: Ensure the container is in good condition, free from cracks or deterioration.[9] Do not fill the container beyond 90% capacity to allow for expansion.[7]

  • Keep Containers Closed: The waste container must be kept securely capped at all times, except when actively adding waste.[8][9] This minimizes the release of vapors and prevents spills.

Step 3: Label the Container Correctly and Completely

Proper labeling is a critical compliance and safety step. As soon as the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" .[8][9] The label must also include:

  • The full, unabbreviated chemical name: "[3-Methoxy-4-(2-propynyloxy)phenyl]methanol".

  • An accurate list of all other chemical constituents and their approximate percentages or volumes.[7][9]

  • The date waste was first added to the container.

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area must be:

  • At or near the point of waste generation.[8][9]

  • Under the control of laboratory personnel.[9]

  • Inspected weekly for any signs of leakage.[7]

Step 5: Arrange for Timely Disposal

Do not allow hazardous waste to accumulate indefinitely. Once a waste container is 90% full, or within the time limits set by your institution (often 6-12 months), arrange for its removal.[8][9] Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a waste pickup.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste generated from [3-Methoxy-4-(2-propynyloxy)phenyl]methanol.

G cluster_waste_type Identify Waste Form cluster_action Immediate Action start Waste Containing [3-Methoxy-4-(2-propynyloxy)phenyl]methanol Generated pure_solid Pure Solid / Concentrated Residue solution Aqueous or Organic Solution labware Contaminated Labware (Gloves, Pipette Tips, etc.) collect_solid Carefully transfer solid into waste container. pure_solid->collect_solid collect_liquid Pour liquid directly into waste container. solution->collect_liquid collect_labware Place directly into a lined solid waste container. labware->collect_labware container Designated Hazardous Waste Container (Compatible, Labeled, Closed) collect_solid->container collect_liquid->container collect_labware->container final_storage Store in Satellite Accumulation Area (SAA) Away from Incompatibles container->final_storage pickup Contact EHS for Pickup When Full or Time Limit Reached final_storage->pickup

Caption: Waste Disposal Workflow for [3-Methoxy-4-(2-propynyloxy)phenyl]methanol.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or a chemical spill kit to contain the spill.[2] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully scoop the absorbed material and any remaining solid into a container. Use non-sparking tools if a flammable solvent is present.[11][12]

  • Label and Dispose: Seal the container, label it as hazardous waste with a description of the contents, and place it in the SAA for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water.[2]

For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[9]

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • [3-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHANOL — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Data Sheet - Hazardous according to Worksafe Australia criteria. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - tert-Butyl propargyl ether, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Material Safety Data Sheet. (2006, August 21). Hardy Diagnostics. Retrieved from [Link]

  • Methanol - Standard Operating Procedure. (2012, December 14). UCLA Chemistry & Biochemistry. Retrieved from [Link]

Sources

Handling

Standard Operating Procedure &amp; Safety Guide: Handling [3-Methoxy-4-(2-propynyloxy)phenyl]methanol

Executive Summary [3-Methoxy-4-(2-propynyloxy)phenyl]methanol (CAS: 385383-48-2)[1] is a highly versatile bifunctional building block frequently utilized by drug development professionals for PROTAC linker synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[3-Methoxy-4-(2-propynyloxy)phenyl]methanol (CAS: 385383-48-2)[1] is a highly versatile bifunctional building block frequently utilized by drug development professionals for PROTAC linker synthesis and bioconjugation. Featuring both a reactive propargyl ether (ideal for Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC) and a benzyl alcohol (primed for esterification), it requires rigorous handling protocols.

Because this compound combines the reactivity of an alkyne ether with the irritant properties of an aromatic alcohol, standard laboratory procedures must be elevated. This guide provides self-validating operational and disposal procedures to ensure uncompromising laboratory safety and experimental integrity.

Physicochemical & Hazard Profiling

Understanding the functional groups of a molecule is critical for predicting its reactivity and mitigating hazards. The propargyloxy group introduces flammability and peroxide-forming potential,[2], while the benzyl alcohol moiety acts as a respiratory and dermal irritant[3],[4].

Table 1: Quantitative Data & Hazard Summary

ParameterQuantitative Value / ClassificationFunctional OriginCausality / Safety Implication
CAS Number 385383-48-2N/AUnique identifier for compliance tracking[1].
Molecular Formula C11H12O3N/ADetermines stoichiometric calculations[1].
Molecular Weight 192.21 g/mol N/AUsed for molarity and yield quantification.
Acute Toxicity LD50 ~1620 mg/kg (Oral, Rat)Benzyl AlcoholHarmful if swallowed (H302); necessitates strict hygiene[5].
Vapor Pressure ~0.13 mbar @ 20°CBenzyl AlcoholLow volatility, but aerosolization causes inhalation hazards[4].
GHS Hazards H302, H315, H318, H335Propargyl / BenzylCauses severe eye/skin irritation; requires chemical-resistant PPE[2].

*Values extrapolated from primary functional group analogs (Benzyl alcohol and Phenyl propargyl ether).

Personal Protective Equipment (PPE) Matrix

To prevent systemic toxicity and dermal absorption, researchers must utilize a specific PPE matrix supported by [3].

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides excellent broad-spectrum resistance against aromatic alcohols and ethers, preventing dermal absorption that can lead to systemic toxicity[6].

  • Eye Protection: ANSI Z87.1 compliant safety goggles or a full face shield.

    • Causality: Benzyl alcohol derivatives are known to cause severe, sometimes irreversible, eye irritation and damage (H318/H319)[7],[2].

  • Respiratory Protection: Handle exclusively within a certified chemical fume hood.

    • Causality: Vaporization or aerosolization of aromatic alcohols causes acute respiratory tract irritation (H335)[2].

  • Body Protection: Flame-resistant (FR) lab coat.

    • Causality: Propargyl ethers carry flammability risks and can form explosive peroxides; FR garments mitigate injury in the event of localized ignition.

Operational Workflows & Protocols

Protocol 1: Reagent Preparation & Peroxide Screening

Objective: Safely prepare a standardized solution of [3-Methoxy-4-(2-propynyloxy)phenyl]methanol while validating the absence of explosive hydroperoxides.

  • Visual Inspection & Peroxide Testing:

    • Action: Before opening, inspect the container for crystallization around the cap. Inside a fume hood, dip a KI-starch peroxide test strip into the reagent.

    • Causality: Propargyl ethers can auto-oxidize upon prolonged exposure to oxygen and light, forming shock-sensitive peroxides.

    • Self-Validation: A negative test strip (no color change) validates the reagent is safe for handling. If the reading is >20 ppm, quarantine the reagent immediately.

  • Anti-Static Weighing:

    • Action: Use a static-dissipative spatula and an anti-static weighing boat.

    • Causality: The ether moiety is highly flammable; static discharge can ignite localized vapor pockets[2].

  • Inert Dissolution:

    • Action: Dissolve the weighed compound in an anhydrous solvent (e.g., DMSO, DMF, or DCM) under an argon or nitrogen blanket.

    • Causality: Atmospheric moisture and oxygen can degrade the alkyne group and interfere with downstream sensitive organometallic catalysis.

Protocol 2: CuAAC Click Conjugation Workflow

Objective: Conjugate the propargyl ether to an azide-bearing target molecule (e.g., a PROTAC warhead).

  • Catalyst Activation:

    • Action: Mix 10 mol% CuSO4·5H2O with 20 mol% sodium ascorbate in degassed water.

    • Causality: Sodium ascorbate acts as a reducing agent to maintain copper in the catalytically active +1 oxidation state, preventing oxidative homocoupling of the alkyne[2].

  • Reagent Coupling:

    • Action: Add the[3-Methoxy-4-(2-propynyloxy)phenyl]methanol solution to the azide target, followed by the activated Cu(I) catalyst. Stir at room temperature for 2-4 hours.

  • Reaction Validation (Self-Validating Step):

    • Action: Monitor the reaction via LC-MS or TLC.

    • Causality: The disappearance of the alkyne starting material peak (m/z 193.08[M+H]+) validates reaction completion and ensures no unreacted alkyne remains.

  • Quenching & Metal Scavenging:

    • Action: Add a 0.1 M EDTA solution or aqueous NH4Cl to the reaction mixture.

    • Causality: EDTA aggressively chelates the copper catalyst, halting the reaction and preventing residual heavy metal toxicity from skewing downstream biological assays.

Mechanistic Workflow Visualization

G cluster_safety Phase 1: Safety & Preparation cluster_reaction Phase 2: Operational (CuAAC) cluster_disposal Phase 3: Post-Operation Storage Storage (2-8°C, Inert Atm) PPE Don PPE (Nitrile, Goggles, Coat) Storage->PPE Prep Weighing in Fume Hood PPE->Prep React Click Reaction with Azide Prep->React Transfer to Reactor Quench Quench (EDTA/NH4Cl) React->Quench LC-MS Validation Waste Organic Waste Segregation Quench->Waste Phase Separation

Fig 1. CuAAC operational workflow and safety checkpoints for handling propargyl ethers.

Spill Response & Waste Disposal Plan

Emergency Spill Mitigation:

  • Evacuate & Isolate: Clear the immediate area of non-essential personnel.

  • Neutralize Ignition Sources: Immediately turn off all heating mantles, stir plates, and localized electronics[8].

  • Containment: Cover the spill with an inert, non-combustible absorbent like vermiculite or dry sand.

    • Causality: Organic absorbents (like paper towels) can ignite if shock-sensitive peroxides have formed in the ether.

  • Collection: Use non-sparking tools to transfer the absorbent into a designated hazardous waste container[8].

Waste Disposal Plan:

  • Segregation: Dispose of all[3-Methoxy-4-(2-propynyloxy)phenyl]methanol waste in a clearly labeled "Halogen-Free Organic Waste" container[7].

  • Causality: Mixing reactive alkynes with halogenated waste or strong aqueous acid streams can trigger exothermic polymerization or degradation reactions. Never pour down the drain[7],[6].

References

  • NextSDS Database. "[3-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHANOL (CAS 385383-48-2)." NextSDS. [Link]

  • Carl Roth. "Safety Data Sheet: Benzyl alcohol." Carl Roth. [Link]

Sources

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